molecular formula C6H9NO B2355275 2-Azabicyclo[3.1.1]heptan-3-one CAS No. 2567503-60-8

2-Azabicyclo[3.1.1]heptan-3-one

Cat. No.: B2355275
CAS No.: 2567503-60-8
M. Wt: 111.144
InChI Key: QOGQFBSFEMANBC-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-3-one (CAS 2567503-60-8) is a bicyclic lactam of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C6H9NO, with a molecular weight of 111.14 g/mol . This compound, particularly the (1s,5s)-stereoisomer, serves as a versatile and valuable synthetic building block for the construction of more complex bioactive molecules . The bridged bicyclic structure of this 2-azabicyclo[3.1.1]heptane scaffold is a key pharmacophore explored in the development of novel therapeutic agents. Recent patent literature highlights its application in the synthesis of compounds designed to act as agonists of the orexin type 2 receptor . Such agonists represent a promising avenue for the treatment of neurological disorders, including narcolepsy, by increasing alertness and reducing symptoms like cataplexy . Researchers utilize this high-value scaffold to modulate pharmacokinetic properties and explore structure-activity relationships in lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-5(2-4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQFBSFEMANBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17159-75-0 Formula: C₆H₉NO Molecular Weight: 111.14 g/mol IUPAC Name: 2-Azabicyclo[3.1.1]heptan-3-one

Executive Summary

This compound (CAS 17159-75-0) represents a distinct class of bridged bicyclic lactams, structurally homologous to the pinane skeleton but functionalized as a conformationally restricted γ-lactam. Unlike its more ubiquitous isomer, the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), the [3.1.1] system offers a unique vector orientation for substituents, making it a critical scaffold in the design of peptidomimetics and high-affinity receptor ligands.

This technical guide dissects the structural utility, synthesis methodologies, and pharmaceutical applications of the this compound core. It is designed for medicinal chemists seeking to exploit "escape from flatland" strategies by incorporating rigid, sp³-rich architectures into drug candidates.

Structural Analysis & Stereochemistry

The this compound core is a fused system comprising a four-membered cyclobutane ring and a five-membered lactam ring. The nitrogen atom resides at the bridgehead-adjacent position (C2), while the carbonyl is at C3.

Conformational Rigidity

The [3.1.1] bridge imposes severe conformational constraints on the lactam ring. Unlike proline, which retains some envelope puckering flexibility, the 2-azabicyclo[3.1.1] system locks the N-Cα bond (corresponding to the


 torsion angle in peptides) into a rigid orientation. This property is invaluable for:
  • Entropy Reduction: Minimizing the entropic penalty upon binding to a target protein.

  • Vector Positioning: Directing substituents at the C1, C4, or C5 positions into specific regions of a binding pocket that are inaccessible to planar aromatic rings or flexible alkyl chains.

Distinction from Isomers

It is critical to distinguish CAS 17159-75-0 from its isomers to avoid synthetic missteps:

FeatureThis compound 2-Azabicyclo[2.2.1]hept-5-en-3-one 3-Azabicyclo[3.1.1]heptanes
Common Name [3.1.1] LactamVince LactamPyridine Isostere
CAS 17159-75-049805-30-3Various
Skeleton Pinane-derived (bridged)Norbornene-derivedPinane-derived
Key Utility Proline surrogate, Orexin agonistsCarbocyclic nucleosidesPyridine bioisostere

Synthesis Strategies

The synthesis of the [3.1.1] lactam core is chemically challenging due to the strain inherent in fusing a lactam to a cyclobutane ring. Two primary methodologies dominate the field: the classical Cyclobutanone Functionalization and the emerging Radical Annulation .

Method A: The Cyclobutanone Route (Scalable)

This method is preferred for large-scale preparation and analog generation. It relies on the "Strecker-type" functionalization of a cyclobutanone followed by intramolecular cyclization.

Mechanism:

  • Condensation: A cyclobutanone reacts with a primary amine and a cyanide source (e.g., TMSCN or acetone cyanohydrin) to form an

    
    -aminonitrile.
    
  • Hydrolysis/Cyclization: The nitrile is hydrolyzed to an amide/acid, which then undergoes intramolecular condensation with a leaving group (often an ester or halide) on the cyclobutane side chain to close the lactam ring.

Method B: Radical Annulation (Modern)

A 2024 breakthrough utilizes Ti(III) catalysis to generate radicals from bicyclo[1.1.0]butanes (BCBs), which then undergo [3+3] annulation with vinyl azides.[1] This route is highly modular but requires specialized reagents.

Synthesis Workflow Diagram

The following diagram illustrates the scalable Cyclobutanone Route, which is the industry standard for accessing this core.

Synthesis_Workflow Start Cyclobutanone Derivative (e.g., 3-oxocyclobutanecarboxylate) Step1 Strecker Reaction (R-NH2 + TMSCN) Start->Step1 Condensation Inter1 Intermediate: 1-Aminocyclobutane Nitrile Step1->Inter1 Nucleophilic Attack Step2 Hydrolysis & Cyclization (Acid/Base mediated) Inter1->Step2 Ring Closure Target Target: This compound Step2->Target Isolation

Caption: Scalable synthesis pathway from cyclobutanone precursors via Strecker reaction and intramolecular lactamization.

Pharmaceutical Applications

Proline Bioisostere

The this compound scaffold serves as a conformationally restricted proline mimetic . By replacing a proline residue in a bioactive peptide with this scaffold, researchers can:

  • Lock the peptide backbone into a specific turn geometry (e.g.,

    
    -turn).
    
  • Protect the peptide bond from proteolytic cleavage due to steric bulk.

Orexin Receptor Agonists

Recent patent literature (WO2024128305A1) highlights the use of 2-azabicyclo[3.1.1]heptane derivatives as agonists for the Orexin 2 receptor . The rigid core positions the pharmacophores (hydrogen bond acceptors/donors) in a precise orientation required to activate the receptor, a critical mechanism for treating narcolepsy.

"Escape from Flatland"

In fragment-based drug discovery (FBDD), this scaffold offers high


 character. Increasing the sp³ fraction of drug candidates is correlated with improved solubility and lower clinical attrition rates compared to flat, aromatic-heavy compounds.

Experimental Protocol: Synthesis of N-Benzyl Derivative

Note: The following is a generalized protocol for synthesizing a substituted derivative, which is often more stable and easier to handle than the unsubstituted parent.

Objective: Synthesis of 2-benzyl-2-azabicyclo[3.1.1]heptan-3-one.

Reagents:

  • 3-Oxocyclobutanecarboxylate (Starting Material)

  • Benzylamine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (ZnI₂, catalytic)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Aminonitrile Formation:

    • Dissolve 3-oxocyclobutanecarboxylate (10 mmol) in anhydrous Methanol (20 mL) under nitrogen.

    • Add Benzylamine (10 mmol) and stir at 0°C for 15 minutes.

    • Add TMSCN (12 mmol) dropwise followed by a catalytic amount of ZnI₂.

    • Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC for the disappearance of the ketone.

  • Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove excess cyanide and solvent.

    • Redissolve the residue in a mixture of Acetic Acid and concentrated HCl (1:1 v/v).

    • Heat the solution to reflux (approx. 90-100°C) for 4 hours. This step hydrolyzes the nitrile and effects the intramolecular lactamization.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target lactam as a white/off-white solid.

Validation Parameters:

  • ¹H NMR (CDCl₃): Look for the diagnostic bridgehead protons (multiplets around 2.5–3.0 ppm) and the benzylic methylene signals (AB system or singlet around 4.5 ppm).

  • MS (ESI): Confirm [M+H]⁺ peak corresponding to the molecular weight of the benzyl derivative.

Safety & Handling

  • Hazard Classification: this compound is classified as an Irritant (Skin/Eye/Respiratory) .

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust or vapors.

    • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the lactam over extended periods.

References

  • Synthesis via Cyclobutanones: De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748–1752. Link

  • Modern Radical Annulation: Zhang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Link

  • Orexin Agonist Application: Patent WO2024128305A1. 2-Azabicyclo[3.1.1]heptane Compound. (2024). Link

  • Structural Isosteres: Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). Link

  • Pinene Chemistry: Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives. BenchChem Application Notes. Link

Sources

The 2-Azabicyclo[3.1.1]heptane Scaffold: A Strategic Egress from Flatland in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry. The "escape from flatland" concept, a strategic move away from planar, aromatic molecules towards three-dimensional (3D) scaffolds, has emerged as a cornerstone of modern drug design. This guide provides a comprehensive technical overview of the 2-azabicyclo[3.1.1]heptane core, a conformationally constrained saturated heterocyclic scaffold that serves as a superior bioisosteric replacement for common motifs like piperidine and pyridine. We will delve into the synthetic strategies for accessing this valuable scaffold, its unique conformational and physicochemical properties, and its successful application in drug discovery programs, thereby offering a roadmap for its effective implementation in the design of next-generation therapeutics.

The Imperative to "Escape from Flatland": A New Dimension in Drug Design

For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, largely due to the synthetic accessibility of aromatic and heteroaromatic systems. However, an overreliance on "flat" molecules has been linked to issues such as poor solubility, metabolic instability, and off-target effects. In a seminal 2009 paper, Lovering et al. introduced the concept of "escaping from flatland," demonstrating a strong correlation between a molecule's three-dimensionality, as measured by the fraction of sp3-hybridized carbons (Fsp3), and its success in clinical trials.[1][2] An increase in Fsp3 often leads to improved aqueous solubility, reduced promiscuity, and enhanced selectivity due to more precise, three-dimensional interactions with biological targets.[1] This has catalyzed the exploration of novel, saturated scaffolds that can project substituents into diverse vectors of chemical space.

Logical Framework: The "Escape from Flatland" Principle

cluster_0 Traditional Drug Discovery cluster_1 Modern Drug Discovery: 'Escape from Flatland' Flat, Aromatic Scaffolds Flat, Aromatic Scaffolds High sp2 Character High sp2 Character Flat, Aromatic Scaffolds->High sp2 Character 3D, Saturated Scaffolds 3D, Saturated Scaffolds Flat, Aromatic Scaffolds->3D, Saturated Scaffolds Synthetic Tractability Synthetic Tractability High sp2 Character->Synthetic Tractability Potential Liabilities Potential Liabilities High sp2 Character->Potential Liabilities Poor Solubility Poor Solubility Potential Liabilities->Poor Solubility Metabolic Instability Metabolic Instability Potential Liabilities->Metabolic Instability Off-Target Effects Off-Target Effects Potential Liabilities->Off-Target Effects High Fsp3 Character High Fsp3 Character 3D, Saturated Scaffolds->High Fsp3 Character Improved Properties Improved Properties High Fsp3 Character->Improved Properties Enhanced Solubility Enhanced Solubility Improved Properties->Enhanced Solubility Metabolic Stability Metabolic Stability Improved Properties->Metabolic Stability Target Specificity Target Specificity Improved Properties->Target Specificity Access to Novel Chemical Space Access to Novel Chemical Space Improved Properties->Access to Novel Chemical Space start Spirocyclic Oxetanyl Nitrile reductive_cyclization Reductive Cyclization (e.g., LiAlH4 or NaBH4/CoCl2) start->reductive_cyclization intermediate Intermediate Primary Amine (not isolated) reductive_cyclization->intermediate isomerization Spontaneous Isomerization (in protic solvents like MeOH) intermediate->isomerization product 3-Azabicyclo[3.1.1]heptane Core isomerization->product purification Purification (Distillation or Crystallization as HCl salt) product->purification

Caption: A workflow for the synthesis of 3-azabicyclo[3.1.1]heptanes.

Step-by-Step Methodology: [3]

  • Preparation of the Spirocyclic Oxetanyl Nitrile: The starting material is typically prepared from a suitable ketone and an oxetane-containing nitrile precursor.

  • Reductive Cyclization: The spirocyclic oxetanyl nitrile is subjected to reducing conditions. While various reducing agents can be employed, lithium aluminum hydride (LiAlH4) in an aprotic solvent like THF, or a combination of sodium borohydride (NaBH4) and cobalt(II) chloride in a protic solvent like methanol, have proven effective. [3]3. In Situ Isomerization: The reduction of the nitrile to a primary amine is followed by a spontaneous intramolecular rearrangement. In protic solvents such as methanol, this isomerization proceeds smoothly at room temperature or with gentle heating. [3]4. Isolation and Purification: The resulting 3-azabicyclo[3.1.1]heptane can be isolated as the free base or, for improved handling and stability, precipitated as its hydrochloride salt. The scalability of this process is a key advantage, with reports of producing the product on a 90-gram scale without the need for chromatography. [3]

Conformational Analysis and Physicochemical Properties

The therapeutic advantage of the 2-azabicyclo[3.1.1]heptane scaffold lies in its rigid, three-dimensional structure, which contrasts sharply with the planar nature of pyridine and the conformational flexibility of piperidine. This rigidity helps to pre-organize the molecule for optimal binding to its target, reducing the entropic penalty upon binding.

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane derivatives reveals a high degree of similarity in the exit vector geometry to 3,5-disubstituted pyridines, making them excellent saturated mimics. [3][4]

Parameter 3-Azabicyclo[3.1.1]heptane HCl Salt 3,5-Disubstituted Pyridine
Distance r (Å) ~2.12 ~2.41
Distance d (Å) ~4.80 ~5.06
Angle φ (°) ~125 ~125

Table 1: Comparison of key geometric parameters between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine. Data sourced from X-ray crystallographic analysis. [3]

Case Studies: The 2-Azabicyclo[3.1.1]heptane Scaffold in Action

The theoretical benefits of the 2-azabicyclo[3.1.1]heptane scaffold have been borne out in practical drug discovery applications.

Case Study 1: Enhancing the Properties of the Antihistamine Rupatadine

To demonstrate the practical utility of this scaffold, the pyridine ring in the antihistamine drug Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. [5][6]This modification led to a dramatic improvement in key physicochemical properties.

PropertyRupatadine (Pyridine Core)Saturated Analog (3-Aza-BCHep Core)Fold Improvement
Aqueous Solubility (µM) 29365~12.6x
Lipophilicity (logD at pH 7.4) >4.53.8Lower lipophilicity
Metabolic Stability (t½ in human liver microsomes, min) 1011011x
Table 2: A comparative analysis of the physicochemical properties of Rupatadine and its saturated 3-azabicyclo[3.1.1]heptane analog.
[4]
The replacement of the flat pyridine ring with the 3D azabicyclic scaffold resulted in a more than 12-fold increase in aqueous solubility and an 11-fold increase in metabolic stability, all while significantly reducing lipophilicity. [4]These are highly desirable improvements that can translate to better bioavailability and an improved safety profile in vivo.
Case Study 2: Orexin 2 Receptor Agonists for Narcolepsy

Recent patent literature from Daiichi Sankyo discloses novel 2-azabicyclo[3.1.1]heptane compounds as potent orexin 2 receptor (OX2R) agonists for the potential treatment of narcolepsy. [1][2]An exemplified compound demonstrated high agonist activity at the human OX2R with an EC50 of 21 nM. [1]This application showcases the utility of the scaffold in targeting complex central nervous system (CNS) receptors where precise 3D orientation of pharmacophoric elements is critical for activity. The deuterated version of the exemplified compound also showed improved metabolic stability in human liver microsomes. [1]

Conclusion and Future Outlook

The 2-azabicyclo[3.1.1]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for "escaping from flatland." Its rigid, three-dimensional structure, coupled with its ability to serve as a superior bioisostere for common heterocyclic motifs, offers a clear pathway to improving the physicochemical and pharmacokinetic properties of drug candidates. The development of scalable synthetic routes has made this scaffold more accessible for exploration in a wide range of therapeutic areas. As the principles of 3D drug design become increasingly central to successful drug discovery, the strategic incorporation of scaffolds like 2-azabicyclo[3.1.1]heptane will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

  • Daiichi Sankyo reports orexin OX2 receptor agonists for narcolepsy - BioWorld. (2024, July 10). Retrieved from [Link]

  • Lovering, F. (2013). Escape from flatland: a rule of thumb.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.
  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine.
  • Daiichi Sankyo Co., Ltd. (2024). 2-azabicyclo[3.1.1]heptane compound. WO2024128305A1.
  • PubChem. (n.d.). 2-Azabicyclo[3.1.1]heptane. Retrieved from [Link]

  • Anderson, E. A., et al. (2022). Synthesis of heterobicyclo[n.1.1]alkanes. Chemical Society Reviews, 51(24), 10036-10057.
  • De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752.
  • Dutta, S., et al. (2024). Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society, 146(39), 27204-27212.
  • Feng, J.-J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 146(27), 18565-18575.

Sources

Conformational Analysis of 2-azabicyclo[3.1.1]heptan-3-one: A Structural & Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 2-azabicyclo[3.1.1]heptan-3-one Format: Technical Whitepaper / Application Guide

Executive Summary

In the landscape of modern drug discovery, "escaping flatland"—the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures—is a critical mandate for improving solubility, metabolic stability, and target selectivity.[1] The This compound scaffold represents a high-value, conformationally restricted


-lactam. Structurally derived from the norpinane skeleton, this molecule serves as a rigid bioisostere for proline and pipecolic acid, offering distinct vector projections for substituent display.

This guide details the structural dynamics of this strained system, providing a validated analytical protocol for researchers characterizing its geometry using computational modeling, NMR spectroscopy, and X-ray crystallography.

Structural Fundamentals & Strain Dynamics

The this compound core is defined by a high degree of ring strain resulting from the fusion of a cyclobutane ring with a


-lactam. Unlike the more flexible proline or piperidine rings, the [3.1.1] bridge locks the molecule into a specific puckered conformation.
1.1. The Bridgehead Nitrogen Dilemma

The defining feature of this molecule is the location of the nitrogen atom at the 2-position (bridgehead) and the carbonyl at the 3-position .

  • Amide Planarity vs. Bridgehead Strain: In a typical amide, resonance requires the N-C(=O) bond to be planar (

    
     hybridization). However, the bridgehead nitrogen in a bicyclic system is often forced into a pyramidal geometry due to geometric constraints (related to Bredt's Rule, though strictly applying to C=C).
    
  • Twisted Amide Character: In this compound, the geometric rigidity of the four-membered ring imposes a compromise. The nitrogen atom retains significant pyramidal character, reducing orbital overlap with the carbonyl. This results in a "twisted amide," characterized by:

    • Increased Carbonyl Reactivity: Due to reduced resonance stabilization.

    • Altered Basicity: The nitrogen lone pair is more available for protonation than in a standard planar amide.

1.2. Ring Puckering & Geometry

The [3.1.1] heptane skeleton adopts a "cup" or "Y-shaped" conformation to minimize transannular steric interactions between the bridge (C6) and the side wings.

  • Cyclobutane Pucker: The C1-C2-C3-C4-C5 subunit is not planar. The bridge (C6) forces the C1-C5 bond to pinch, creating a puckering angle typically between 25° and 30° .

  • Face Discrimination: The molecule possesses distinct Endo (concave) and Exo (convex) faces. Substituents at C4 or C6 will experience vastly different steric environments, critical for enzyme binding pockets.

Conformational Profiling Workflow

To rigorously define the conformation of derivatives based on this scaffold, we recommend a tri-modal analytical approach: DFT Prediction , NMR Validation , and Crystallographic Confirmation .

2.1. Computational Protocol (DFT)

Standard force fields (MM2/MMFF) often fail to accurately predict the degree of amide twisting in strained bicycles. Density Functional Theory (DFT) is required.

  • Recommended Functional:

    
    B97X-D or M06-2X (to account for dispersion forces in the caged structure).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Key Parameter to Monitor: The Winkler-Dunitz distortion parameter (

    
    ) or simple improper torsion angle around the Nitrogen.
    
2.2. NMR Spectroscopy Protocol

NMR analysis in solution provides dynamic information that static crystal structures may miss.

  • Coupling Constants (

    
    ):  The Karplus relationship is modified in strained systems. Use the Haasnoot-Altona equation  which accounts for substituent electronegativity and orientation.
    
    • Diagnostic Signal: The coupling between H1 (bridgehead) and H7 (bridge) is often near zero due to the

      
      90° dihedral angle, appearing as a singlet or broadened doublet.
      
  • NOE/ROE Constraints:

    • Strong NOE correlations are expected between the Endo-H6 and Endo-H4 protons (the "flagpole" interaction).

    • Lack of NOE between H1 and substituents at C4 indicates an exo orientation.

2.3. Experimental Workflow Diagram

Conformational_Workflow Start Target Scaffold This compound DFT In Silico Profiling (DFT: wB97X-D/6-311+G*) Start->DFT Geometry Opt Synthesis Synthesis (Tin-Free Radical Cyclization or Photochemical) DFT->Synthesis Target Selection Output 3D QSAR Model & Bioisostere Map DFT->Output Energy Landscape NMR Solution State Analysis (NOESY/ROESY + J-Coupling) Synthesis->NMR Structure ID XRay Solid State Confirmation (X-Ray Crystallography) NMR->XRay Validation NMR->Output Dynamic Data XRay->Output Final Model

Figure 1: Integrated workflow for the structural characterization of strained bicyclic lactams.

Quantitative Structural Parameters

The following table summarizes expected geometric parameters for the this compound core compared to a standard planar lactam (2-pyrrolidone).

ParameterThis compound (Predicted)Standard

-Lactam (2-Pyrrolidone)
Significance
N-C(=O) Bond Length 1.36 - 1.39 Å1.33 - 1.35 ÅLonger bond indicates reduced resonance (twisted amide).
Sum of Angles at N < 360° (Pyramidal)~360° (Planar)Indicates

character at bridgehead Nitrogen.
C=O Stretching Freq. 1700 - 1725 cm⁻¹1680 - 1700 cm⁻¹Higher frequency confirms reduced conjugation.
Ring Pucker Angle 25° - 30°Envelope (variable)Rigid "cup" shape defines vector projection.
Applications in Drug Design
4.1. GPCR Ligand Scaffolds

Recent patent literature highlights the utility of the 2-azabicyclo[3.1.1]heptane core in Orexin Type 2 Receptor agonists [1]. The rigid scaffold positions substituents (e.g., aryl groups at C4 or C5) in precise vectors to engage hydrophobic pockets that flexible piperidines cannot access without entropic penalty.

4.2. Peptidomimetics

This scaffold acts as a constrained Proline mimetic . By incorporating the this compound unit into a peptide chain, researchers can lock the backbone conformation, stabilizing secondary structures like


-turns. This is particularly useful for inhibiting protein-protein interactions (PPIs).
References
  • Orexin Type 2 Receptor Agonist Compounds.Google Patents. WO2024128305A1.
  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. PubMed. 2024.[1] Available at: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ChemRxiv. 2023. Available at: [Link]

  • This compound Structure Summary. PubChem. CID 123801229.[2] Available at: [Link]

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. UC Irvine. Available at: [Link]

Sources

2-Azabicyclo[3.1.1]heptan-3-one molecular weight and lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Azabicyclo[3.1.1]heptan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained bicyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic bioisosteres and access novel chemical space with improved pharmacological properties.[1][2] Among these, the this compound core represents a valuable structural motif. This technical guide provides a detailed examination of two fundamental physicochemical properties of this molecule: its molecular weight and its lipophilicity. We will delve into the theoretical underpinnings of lipophilicity, its critical role in determining a compound's pharmacokinetic and pharmacodynamic profile, and provide a comprehensive overview of the methodologies used for its determination. This document is intended to serve as a foundational resource for researchers incorporating this scaffold into drug design programs.

The this compound Scaffold

This compound is a saturated heterocyclic compound featuring a rigid bicyclic system. This structural rigidity reduces the conformational flexibility compared to open-chain analogues, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a nitrogen atom and a carbonyl group introduces polarity and hydrogen bonding capabilities, making it an intriguing building block for exploring structure-activity relationships (SAR) in drug discovery.[3][4] Understanding its core physicochemical properties is the first step in rationally designing novel therapeutics based on this framework.

Core Physicochemical Data

The fundamental identity of any chemical entity begins with its molecular formula and precise mass. These values are foundational for all subsequent analytical and experimental work.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₉NOPubChem[5]
Molecular Weight 111.14 g/mol Calculated
Monoisotopic Mass 111.06841 DaPubChem[5]
2D Structure 2D Structure of this compoundPubChem

Lipophilicity: A Cornerstone of Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most influential physicochemical properties in drug discovery.[6] It is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and it also impacts target binding and toxicity.[6][]

This property is most commonly quantified as the partition coefficient (P) or the distribution coefficient (D).

  • LogP (Partition Coefficient): This is the ratio of the concentration of a neutral (non-ionized) compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₙₑᵤₜᵣₐₗ, ₐᵩᵤₑₒᵤₛ)

  • LogD (Distribution Coefficient): For ionizable compounds, LogD is the more physiologically relevant parameter. It measures the concentration ratio of all species (neutral and ionized) of the compound between n-octanol and an aqueous buffer at a specific pH (typically physiological pH 7.4).[8][9]

A delicate balance of lipophilicity is required for a successful drug candidate.[] Excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity, while insufficient lipophilicity can hinder the ability of a drug to cross biological membranes and reach its target.[10] The well-known Lipinski's Rule of Five suggests an optimal LogP value of less than 5 for oral bioavailability.[][9]

ADME_Influence cluster_ADME Pharmacokinetic Profile (ADME) LogP Lipophilicity (LogP / LogD) Absorption Absorption (Membrane Permeability) LogP->Absorption Directly Correlated (Too low = poor absorption) Distribution Distribution (Tissue Penetration, Plasma Protein Binding) LogP->Distribution Complex Relationship (Too high = sequestration in fat) Metabolism Metabolism (Liver Enzyme Interaction) LogP->Metabolism Directly Correlated (Too high = rapid clearance) Excretion Excretion (Renal Clearance) LogP->Excretion Inversely Correlated (Too high = low renal clearance)

Caption: The central role of lipophilicity in influencing the key stages of a drug's ADME profile.

Lipophilicity Profile of this compound

ParameterValueMethodSource
XlogP3 0.1Computational PredictionPubChem[5]

Expert Insight: The predicted XlogP of 0.1 suggests that this compound is a relatively polar molecule with a good balance of hydrophilic and lipophilic character. This value falls within the desirable range (typically LogD 0-3) that often correlates with a good balance of solubility and permeability, making it an attractive starting point for fragment-based or lead optimization campaigns.[8] However, it is crucial to recognize that this is an in silico prediction. Computational models, while useful, may not accurately capture all intramolecular interactions or solvation effects, and their accuracy can vary significantly.[11][12] Therefore, experimental determination is essential for any compound series progressing toward clinical development.

Methodologies for Lipophilicity Determination

Choosing the appropriate method for determining LogP or LogD depends on factors such as the required accuracy, sample purity, available quantity, and desired throughput.

Method_Selection Start Need to Determine LogP/D Q3 Early Stage Screening? Start->Q3 Q1 High Accuracy Required? Q2 High Throughput Needed? Q1->Q2 No ShakeFlask Shake-Flask Method (OECD 107) Q1->ShakeFlask Yes (Gold Standard) Q2->ShakeFlask No HPLC RP-HPLC Method (OECD 117) Q2->HPLC Yes Q3->Q1 No Computational Computational Prediction Q3->Computational Yes

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Methodological & Application

Application Notes and Protocols: A Literature Review on the Use of 2-Azabicyclo[3.1.1]heptan-3-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Following a comprehensive review of available scientific literature, it has been determined that there are currently no established or published applications of 2-azabicyclo[3.1.1]heptan-3-one as a chiral auxiliary in asymmetric synthesis. Searches of chemical databases and peer-reviewed journals did not yield specific protocols, diastereoselectivity data, or mechanistic studies for this particular compound in the context of a chiral auxiliary. The primary focus of research on the 2-azabicyclo[3.1.1]heptane scaffold has been its synthesis and evaluation as a bioisostere for medicinal chemistry applications.[1][2][3][4]

While direct application notes for this compound cannot be provided without supporting scientific literature, this document will serve as a guide to the principles of using structurally related chiral bicyclic lactams as auxiliaries. The protocols and mechanistic insights detailed below are based on well-established, analogous systems and are intended to provide a foundational understanding for researchers interested in exploring the potential of novel bicyclic lactams like this compound.

Part 1: The Conceptual Framework for Chiral Bicyclic Lactams in Asymmetric Synthesis

Chiral bicyclic lactams are a class of chiral auxiliaries that have demonstrated significant utility in the stereocontrolled synthesis of a variety of organic molecules, including natural products and pharmacologically active compounds.[5][6] Their rigid, conformationally constrained structures provide a well-defined steric environment that can effectively bias the approach of incoming reagents to a prochiral center.

The underlying principle of their application involves the temporary attachment of the chiral lactam to a substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

Key Advantages of Chiral Bicyclic Lactams:

  • Rigid Scaffolding: The fused ring system minimizes conformational flexibility, leading to more predictable and often higher levels of stereochemical induction.

  • Steric Shielding: The bicyclic structure can effectively shield one face of a reactive intermediate, such as an enolate, directing attack to the less hindered face.

  • Synthetic Versatility: They have been successfully employed in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[7]

Part 2: General Principles and Methodologies (Based on Analogous Systems)

While we cannot provide specific protocols for this compound, the following sections outline the general workflow and key considerations for using a chiral bicyclic lactam as a chiral auxiliary, drawing from established literature on similar structures.

Attachment of the Chiral Auxiliary

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate of interest. For a prochiral carboxylic acid, this is typically achieved through the formation of an amide bond.

Workflow for Auxiliary Attachment:

cluster_0 Auxiliary Attachment Prochiral_Carboxylic_Acid Prochiral Carboxylic Acid Activation Activation (e.g., Acyl Chloride Formation) Prochiral_Carboxylic_Acid->Activation Acylation N-Acylation Activation->Acylation Chiral_Lactam Chiral Bicyclic Lactam Chiral_Lactam->Acylation N_Acyl_Lactam N-Acyl Lactam Substrate Acylation->N_Acyl_Lactam

Caption: General workflow for the attachment of a chiral bicyclic lactam to a carboxylic acid substrate.

Protocol Outline: N-Acylation of a Chiral Bicyclic Lactam

  • Activation of the Carboxylic Acid: The carboxylic acid substrate is first activated to facilitate acylation. A common method is conversion to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Acylation of the Lactam: The chiral bicyclic lactam is deprotonated with a suitable base (e.g., n-butyllithium or LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. The activated acyl chloride is then added to the resulting lactam anion to form the N-acyl lactam.

  • Work-up and Purification: The reaction is quenched, typically with an aqueous solution, and the product is extracted with an organic solvent. The N-acyl lactam is then purified using standard techniques such as column chromatography.

Diastereoselective Enolate Formation and Alkylation

A major application of chiral bicyclic lactams is in the diastereoselective alkylation of enolates. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.

Mechanism of Stereochemical Control:

The stereochemical outcome is generally rationalized by the formation of a specific enolate geometry (E or Z) which is then shielded by the bicyclic framework of the auxiliary. The bulky part of the auxiliary blocks one face, forcing the electrophile to approach from the opposite, less sterically hindered face.

cluster_1 Asymmetric Alkylation N_Acyl_Lactam N-Acyl Lactam Substrate Deprotonation Deprotonation (e.g., LDA, -78 °C) N_Acyl_Lactam->Deprotonation Enolate Chelated Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Diastereomerically Enriched Alkylated Product Alkylation->Alkylated_Product cluster_2 Auxiliary Cleavage Alkylated_Product Alkylated Product Cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction) Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

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The Architectural Precision of Peptidomimetics: A Guide to the Synthesis of Rigid Bicyclic Amino Acids from Lactam Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Molecular Rigidity for Biological Potency

In the landscape of modern drug discovery, the quest for molecules with enhanced therapeutic profiles is a perpetual endeavor. Peptides, with their high specificity and biological activity, are often excellent starting points for drug development. However, their inherent conformational flexibility and susceptibility to enzymatic degradation can limit their therapeutic potential. To overcome these limitations, medicinal chemists have turned to the design of peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties. Among the most promising strategies in this domain is the incorporation of conformationally constrained amino acids, particularly rigid bicyclic structures.[1][2]

This technical guide provides a comprehensive overview of the synthetic strategies for preparing rigid bicyclic amino acids, with a particular focus on the use of lactam precursors. These cyclic amides serve as versatile and stereochemically defined starting materials for the construction of complex, three-dimensional scaffolds that can enforce specific conformations in peptide-based drugs. By locking the peptide backbone into a desired bioactive conformation, these rigid amino acids can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these valuable molecular building blocks.

Core Synthetic Strategies: From Planar Amides to Three-Dimensional Architectures

The transformation of relatively simple lactam precursors into complex bicyclic amino acids relies on a toolkit of powerful organic reactions that enable the stereocontrolled formation of new rings. The choice of the lactam precursor is critical, as its inherent stereochemistry can be effectively transferred to the final product. Two of the most widely employed starting materials are pyroglutamic acid, a derivative of the amino acid glutamic acid, and the versatile Vince lactam.[5][6] The primary synthetic routes to construct the second ring onto the lactam scaffold include:

  • Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition reaction allows for the rapid construction of six-membered rings with excellent stereocontrol.[7][8] In this approach, an unsaturated lactam can act as a dienophile, reacting with a suitable diene to form the bicyclic core.

  • Intramolecular Michael Addition: This reaction involves the conjugate addition of a nucleophile within the same molecule to an α,β-unsaturated carbonyl system.[9][10] For the synthesis of bicyclic amino acids, a pendant nucleophile on the lactam ring can attack an acceptor moiety to form a new ring.

  • Ring-Closing Metathesis (RCM): This transition-metal catalyzed reaction has revolutionized the synthesis of cyclic molecules.[11][12] By introducing two terminal alkene functionalities onto the lactam precursor, RCM can efficiently forge the second ring of the bicyclic system.

The following diagram illustrates the general synthetic workflows from a generic lactam precursor to a rigid bicyclic amino acid.

Bicyclic_Amino_Acid_Synthesis_Workflow cluster_reactions Cyclization Strategies Lactam Lactam Precursor (e.g., Pyroglutamic Acid, Vince Lactam) Functionalization Functionalization (Introduction of reactive groups) Lactam->Functionalization Cyclization Key Cyclization Step Functionalization->Cyclization Bicyclic_Intermediate Bicyclic Lactam Intermediate Cyclization->Bicyclic_Intermediate Deprotection Deprotection & Final Modification Bicyclic_Intermediate->Deprotection Final_Product Rigid Bicyclic Amino Acid Deprotection->Final_Product Diels_Alder Diels-Alder Reaction Diels_Alder->Cyclization Michael_Addition Intramolecular Michael Addition Michael_Addition->Cyclization RCM Ring-Closing Metathesis RCM->Cyclization Diels_Alder_Protocol Start (S)-Pyroglutamic Acid Step1 Formation of α,β-unsaturated bicyclic lactam Start->Step1 [Ref. 14] Step2 Diels-Alder Reaction with a Diene Step1->Step2 Step3 Purification of Bicyclic Adduct Step2->Step3 Product Bicyclic Lactam Precursor Step3->Product

Caption: Workflow for the Diels-Alder based synthesis of a bicyclic lactam from pyroglutamic acid.

Materials:

  • (S)-Pyroglutamic acid

  • Appropriate reagents for the formation of the α,β-unsaturated bicyclic lactam (e.g., selenium dioxide or other dehydrogenating agents)

  • Diene (e.g., cyclopentadiene, furan)

  • Dry toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard glassware

Procedure:

  • Synthesis of the α,β-Unsaturated Bicyclic Lactam Dienophile: The α,β-unsaturated bicyclic lactam is prepared from (S)-pyroglutamic acid following established literature procedures. This often involves the formation of a bicyclic intermediate which is then dehydrogenated.

  • Diels-Alder Reaction:

    • To a solution of the α,β-unsaturated bicyclic lactam (1.0 eq) in dry toluene in a round-bottom flask, add the diene (2.0-3.0 eq).

    • Heat the reaction mixture to reflux (or the appropriate temperature for the specific diene) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic lactam adduct.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Protocol 2: Intramolecular Aza-Michael Addition for the Synthesis of a Bicyclic Piperidinone

This protocol outlines the synthesis of a bicyclic amino acid derivative via an intramolecular aza-Michael addition. A linear precursor containing a lactam nitrogen as the nucleophile and an α,β-unsaturated ester as the Michael acceptor is cyclized to form a piperidinone ring fused to the initial lactam.

Rationale: The intramolecular aza-Michael addition is a powerful method for forming nitrogen-containing rings. [9]The stereochemistry of the starting lactam can direct the formation of new stereocenters during the cyclization, leading to a product with high diastereoselectivity.

Experimental Workflow:

Michael_Addition_Protocol Start Functionalized Lactam Precursor Step1 Base-catalyzed Intramolecular Aza-Michael Addition Start->Step1 Step2 Acidic or Neutral Work-up Step1->Step2 Step3 Purification by Chromatography or Recrystallization Step2->Step3 Product Bicyclic Piperidinone Amino Acid Derivative Step3->Product RCM_Protocol Start Diene-functionalized Lactam Step1 Ring-Closing Metathesis with Ru-catalyst Start->Step1 Step2 Catalyst Removal and Work-up Step1->Step2 Step3 Purification by Chromatography Step2->Step3 Product Unsaturated Bicyclic Lactam Step3->Product

Sources

Application Notes and Protocols for the N-alkylation of 2-azabicyclo[3.1.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-azabicyclo[3.1.1]heptan-3-one Scaffold

The this compound core is a conformationally constrained bicyclic lactam that has garnered significant interest in medicinal chemistry. Its rigid framework serves as a valuable bioisostere for various cyclic and aromatic systems, offering a unique three-dimensional exit vector for appended substituents.[1][2] This structural feature is increasingly exploited in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties of therapeutic agents.[2][3] N-alkylation of the lactam nitrogen is a primary and crucial step in the diversification of this scaffold, enabling the exploration of the chemical space around the core structure and the synthesis of novel bioactive molecules. This guide provides a detailed overview of various N-alkylation protocols applicable to this compound, complete with mechanistic insights and step-by-step procedures.

Core Principles of Lactam N-Alkylation: A Mechanistic Overview

The N-alkylation of lactams, including this compound, is predicated on the deprotonation of the N-H bond to form a nucleophilic lactam anion, which then reacts with an electrophilic alkylating agent. However, a common challenge in this process is the potential for competing O-alkylation. Lactams exist in tautomeric equilibrium with their corresponding lactim form.[4] Deprotonation results in an ambident anion with two nucleophilic centers: the nitrogen and the oxygen.[4]

The regioselectivity of the alkylation (N- vs. O-alkylation) is governed by several factors, including the nature of the lactam, the electrophile, the base, the solvent, and the temperature. The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the outcome. The lactam nitrogen is a "softer" nucleophilic center compared to the "harder" oxygen atom. Consequently, "softer" electrophiles like alkyl iodides and bromides tend to favor N-alkylation, while "harder" electrophiles such as dimethyl sulfate are more prone to O-alkylation.[4]

The choice of base and solvent is also critical. Bulky, non-coordinating bases like cesium carbonate (Cs₂CO₃) in nonpolar, aprotic solvents such as toluene or tetrahydrofuran (THF) generally promote N-alkylation by minimizing the association of the cation with the oxygen atom of the enolate, thereby enhancing the nucleophilicity of the nitrogen.[4]

Caption: Competing pathways in lactam alkylation.

N-Alkylation Protocols

This section details several reliable methods for the N-alkylation of this compound. While direct experimental data for this specific scaffold is limited, the following protocols are based on well-established procedures for related bicyclic lactams and general amides, and should serve as excellent starting points for optimization.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most straightforward method, involving the deprotonation of the lactam with a suitable base followed by the addition of an alkyl halide. The choice of a mild, bulky base and an appropriate solvent is crucial to favor N-alkylation.

Rationale: Cesium carbonate is often the base of choice for N-alkylation of sensitive or sterically hindered lactams due to its mildness and the "softness" of the cesium cation, which preferentially coordinates with the hard oxygen, leaving the soft nitrogen more available for alkylation. Acetonitrile or DMF are common solvents that effectively dissolve the lactam and the base.

Detailed Protocol: N-Benzylation

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (or DMF) (0.1 M), add cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-azabicyclo[3.1.1]heptan-3-one.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the N-alkylation of lactams, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[5][6]

Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier for alkylation more efficiently than conventional heating.[4] This often allows for the use of less reactive alkylating agents and milder bases.

Detailed Protocol: Microwave-Assisted N-Ethylation

  • In a microwave-safe vial, combine this compound (1.0 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Add a minimal amount of a high-boiling point solvent like DMF or N-methyl-2-pyrrolidinone (NMP) to create a slurry.

  • Add ethyl iodide (1.5 eq.) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-40 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving an ionic reactant in an aqueous phase and an organic substrate in an organic phase.[7] For N-alkylation of lactams, a solid-liquid PTC approach is often employed, which can be performed under solvent-free conditions.[6][8]

Rationale: The phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, facilitates the transfer of the deprotonated lactam anion from the solid base surface into the organic phase (or molten state), where it can react with the alkyl halide.[7] This method avoids the need for expensive and hard-to-remove aprotic polar solvents.

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

Detailed Protocol: Solvent-Free PTC N-Butylation

  • In a mortar, grind and thoroughly mix this compound (1.0 eq.), potassium carbonate (K₂CO₃) (4.0 eq.), potassium hydroxide (KOH) (4.0 eq.), and tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Place the solid mixture in an open flask.

  • Add 1-bromobutane (1.5 eq.) dropwise and stir briefly.

  • Heat the mixture (either conventionally at 80-100 °C or in a microwave reactor) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and extract the product with dichloromethane.

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography or distillation.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N-alkylation of amides and imides with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[9][10]

Detailed Protocol: N-Alkylation with a Primary Alcohol

  • To a solution of this compound (1.2 eq.), the desired primary alcohol (1.0 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF (0.1-0.2 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. These can often be removed by precipitation from a nonpolar solvent (e.g., diethyl ether) or by flash chromatography.

Protocol 5: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the state-of-the-art method.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a lactam and an aryl halide or triflate.

Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for the success of the reaction.

Detailed Protocol: N-Phenylation

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add a solution of this compound (1.2 eq.) and bromobenzene (1.0 eq.) in anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Comparison of N-Alkylation Protocols

Method Alkylating Agent Key Reagents Advantages Disadvantages
Classical Alkylation Alkyl Halides/SulfonatesBase (e.g., Cs₂CO₃, NaH)Simple, cost-effective, wide range of alkyl halides available.Risk of O-alkylation, may require harsh conditions, long reaction times.
Microwave-Assisted Alkyl HalidesBase, optional PTCDrastically reduced reaction times, often higher yields, cleaner reactions.[4][5]Requires specialized equipment, potential for pressure buildup.
Phase-Transfer Catalysis Alkyl HalidesPTC (e.g., TBAB), BaseCan be run under solvent-free conditions, uses inexpensive bases, scalable.[6][8]Catalyst may need to be removed, not suitable for all substrates.
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADUses alcohols directly, stereospecific inversion of configuration, mild conditions.[9][10]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.
Buchwald-Hartwig Aryl Halides/TriflatesPd catalyst, Ligand, BaseThe premier method for N-arylation, broad substrate scope, high functional group tolerance.[11]Expensive catalyst and ligands, requires inert atmosphere, potential for metal contamination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the development of novel chemical entities in drug discovery. The choice of protocol depends on the desired substituent, the scale of the reaction, and the available resources. For simple alkyl groups, classical or microwave-assisted methods with careful selection of base and solvent are often sufficient. The Mitsunobu reaction provides an excellent alternative when starting from an alcohol, while the Buchwald-Hartwig amination is the method of choice for the introduction of aryl moieties. The protocols and principles outlined in this guide offer a comprehensive toolkit for researchers to successfully functionalize this important bicyclic scaffold.

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  • Keglevich, G. (2007). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 11(13), 1146-1161.
  • PubChem. (n.d.). This compound. [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Lin, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • Wikipedia. (2024, January 10). Phase-transfer catalyst. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Cilibrizzi, A., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 28(13), 5081.
  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849-1851.
  • Wünsch, B., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • ChemRxiv. (2025). 2-Azabicyclo[3.2.
  • PTC Organics. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Organic Letters. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • Journal of the American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. [Link]

  • PubChem. (n.d.). 2-Azabicyclo[3.1.1]heptane. [Link]

Sources

Application Note: Reduction of 2-azabicyclo[3.1.1]heptan-3-one to 2-azabicyclo[3.1.1]heptane

[1]

Executive Summary

This Application Note details the protocol for the reduction of 2-azabicyclo[3.1.1]heptan-3-one (a strained bicyclic lactam) to 2-azabicyclo[3.1.1]heptane (Azanorpinane).[1] This scaffold is a critical bioisostere for piperidine and pyridine rings in medicinal chemistry, notably in the development of glutamatergic modulators and orexin receptor agonists.

The reduction of this strained lactam presents specific challenges:

  • Ring Strain: The [3.1.1] bridged system (cyclobutane-fused) possesses significant ring strain, requiring controlled thermal conditions to prevent ring-opening or rearrangement.[1]

  • Volatility: The product (MW: 97.16 g/mol ) is a volatile secondary amine. Standard concentration techniques can lead to significant yield loss.

  • Aluminum Emulsions: Standard aqueous workups often trap the polar amine product in aluminum salts.

This guide recommends a Lithium Aluminum Hydride (LiAlH₄) reduction in THF, utilizing a Rochelle Salt (Potassium Sodium Tartrate) workup to maximize recovery, followed by isolation as the hydrochloride salt.[1]

Strategic Analysis: Method Selection

For the reduction of bicyclic lactams, three primary reagent systems were evaluated. LiAlH₄ is selected as the standard due to its kinetic reliability with hindered amides.

ParameterLiAlH₄ (Recommended) BH₃·THF / BH₃·DMS Red-Al (NaAlH₂(OCH₂CH₂OCH₃)₂)
Mechanism Nucleophilic hydride attackElectrophilic activation of carbonylNucleophilic hydride attack
Suitability High. Rapidly reduces lactams to amines.[1]Medium. Forms stable B-N adducts requiring harsh acidic reflux to cleave, which risks ring opening in strained [3.1.1] systems.[1]High. Good thermal stability, but high boiling point of toluene/byproducts complicates isolation of volatile amines.
Workup Rochelle salt method prevents emulsions.Oxidative or acidic workup required.Caustic workup required.
Safety Pyrophoric solid/solution.Pyrophoric gas/liquid.Viscous, pyrophoric liquid.

Reaction Mechanism & Pathway[1][2]

The reduction proceeds via the attack of the aluminohydride anion on the lactam carbonyl. The strained nature of the 4-membered ring fusion in the [3.1.1] system makes the carbonyl less planar, potentially affecting the angle of nucleophilic attack.[1]

ReactionPathwayFigure 1: Reduction Pathway of Strained LactamLactam2-azabicyclo[3.1.1]heptan-3-oneInter1TetrahedralAluminate IntermediateLactam->Inter1LiAlH4, THF0°C to RefluxIminiumIminium Ion(Transient)Inter1->Iminium- [Al]-O- speciesAmine2-azabicyclo[3.1.1]heptaneIminium->AmineHydride transfer

Figure 1: Stepwise reduction of the lactam carbonyl to the methylene group.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Dry, >98% purity).

  • Reagent: LiAlH₄ (2.0 M solution in THF is preferred for safety over solid).[1]

  • Solvent: Anhydrous THF (inhibitor-free).[1]

  • Quench: Rochelle Salt (Potassium Sodium Tartrate), saturated aqueous solution.[1]

  • Isolation: HCl in Dioxane (4M) or Ether (2M).[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen/argon line, addition funnel, internal temperature probe.[1]

Step-by-Step Procedure
Phase 1: Setup and Addition
  • Inerting: Flame-dry the glassware and assemble under a positive pressure of Nitrogen or Argon.

  • Reagent Charge: Charge LiAlH₄ (3.0 equivalents) into the flask.

    • Note: Excess hydride is required to account for any adventitious moisture and the stoichiometry of the lactam reduction (2 hydrides consumed per carbonyl).

  • Cooling: Cool the LiAlH₄ solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF (concentration ~0.5 M). Add this solution dropwise to the LiAlH₄ suspension over 30–45 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 10°C during addition to prevent runaway exotherms.

Phase 2: Reaction
  • Warm Up: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Reflux: Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

    • Validation: Monitor consumption of starting material by GC-MS or TLC (Stain: KMnO4 or Iodine; UV is weak for this scaffold).[1]

Phase 3: Rochelle Salt Workup (The "Emulsion Killer")

Standard Fieser workup (Water/NaOH/Water) often fails here due to the amphiphilic nature of the amine, trapping it in the aluminum cake.[1] Rochelle salt is mandatory.

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with Diethyl Ether (equal volume to THF).

  • Quench: Very slowly add Saturated Aqueous Rochelle Salt solution (approx. 20 mL per gram of LiAlH₄ used).

    • Caution: Vigorous hydrogen gas evolution.

  • Digestion: Stir the biphasic mixture vigorously at room temperature for 2–12 hours until two clear layers form and the aluminum salts dissolve/clarify.

Phase 4: Isolation of Volatile Amine
  • Separation: Separate the organic layer. Extract the aqueous layer 3x with Diethyl Ether.

  • Drying: Dry combined organics over Na₂SO₄. Filter.

  • Salt Formation (Crucial): Do NOT evaporate the solvent to dryness. The free base is volatile.

    • Cool the ethereal solution to 0°C.

    • Add HCl (in Dioxane or Ether) dropwise until pH is acidic (<3).[1]

    • The 2-azabicyclo[3.1.1]heptane hydrochloride salt will precipitate.[1]

  • Collection: Filter the solid salt, wash with cold ether, and dry under vacuum.

Process Workflow & Decision Tree

WorkupLogicFigure 2: Workup and Isolation Logic for Volatile Bicyclic AminesStartReaction Complete(LiAlH4/THF)QuenchCool to 0°CAdd Sat. Rochelle SaltStart->QuenchStirStir vigorouslyuntil layers clarifyQuench->StirExtractSeparate LayersExtract Aqueous w/ Et2OStir->ExtractDryDry Organics (Na2SO4)Extract->DryDecisionIs Product Volatile?Dry->DecisionVolatileYES (MW < 150)Do not evaporateDecision->Volatile2-azabicyclo[3.1.1]heptaneStableNOConcentrateDecision->StableOther substratesSaltAdd HCl/EtherPrecipitate SaltVolatile->SaltEvapRotovap to OilStable->Evap

Figure 2: Decision logic for isolating the volatile amine product.

Characterization & QC

The hydrochloride salt is a stable, non-volatile solid suitable for storage.

  • 1H NMR (D₂O or DMSO-d6): Look for the disappearance of the amide signal and the upfield shift of the methylene protons adjacent to the nitrogen (approx.[1] 3.0–3.5 ppm). The bridgehead protons (C1/C5) will appear as distinct multiplets.

  • Mass Spectrometry: ESI+ [M+H] = 98.1.[1]

  • Appearance: White to off-white hygroscopic solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost during evaporation.[1]Stop. Do not concentrate free base. Isolate as HCl salt directly from the organic extract.
Emulsion during workup Aluminum hydroxides forming a gel.Use Rochelle Salt quench. Allow longer stirring time (up to 12h) for chelation.
Incomplete Reduction Old LiAlH₄ or insufficient temperature.Use fresh reagent. Ensure reflux is maintained for at least 4 hours.
Ring Opening Excessive heat or acidic quench (if using BH3).[1]Stick to LiAlH₄. Avoid strong mineral acids during the quench phase (use tartrate).

References

  • PubChem. 2-Azabicyclo[3.1.1]heptane | C6H11N.[2] National Library of Medicine. [Link][1]

  • Mykhailiuk, P. K. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." ChemRxiv. (Context on the utility and properties of azabicycloheptanes). [Link][1][3]

  • University of Rochester. Workup for Removing Amines and Aluminum Hydride Reduction. (Standard operating procedures for amine isolation). [Link][1]

  • Google Patents. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.[1] (Recent applications in drug discovery).

Troubleshooting & Optimization

Technical Support Center: Optimizing Dynamic Addition-Intramolecular Substitution Sequences (DAISS)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DAISS-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Yield Optimization & Troubleshooting for Cascade Cyclizations

Welcome to the Technical Support Center

You are accessing this guide because your cascade sequence—specifically a Dynamic Addition (typically reversible, e.g., Michael/conjugate addition) followed by an Intramolecular Substitution (irreversible cyclization)—is failing to meet yield or selectivity thresholds.

In drug discovery, we often refer to this as the "Funneling Strategy." You are attempting to use the reversibility of the first step (dynamic covalent chemistry) to correct stereochemical errors or regioselectivity issues before "locking" the structure via the second, irreversible ring-closing step.

This guide moves beyond basic "optimization" and treats your reaction as a system of competing rate constants.

Module 1: Critical Failure Analysis (The "Why")

Before adjusting experimental parameters, diagnose the failure mode using the DAISS Kinetic Flow diagram below. Your reaction yield depends entirely on the ratio of the cyclization rate (


) to the reversal rate (

) and the polymerization rate (

).
Visualizing the Kinetic Bottleneck

DAISS_Mechanism cluster_0 Dynamic Equilibrium Reactants Reactants (Nucleophile + Electrophile) Inter Intermediate (Enolate/Zwitterion) Reactants->Inter k1 (Addition) Polymer Oligomers/Polymers (The 'Leak') Reactants->Polymer Direct Polymerization Inter->Reactants k-1 (Reversal) Product Cyclized Product (Thermodynamic Sink) Inter->Product k_cyc (Ring Close) Inter->Polymer k_poly (Intermolecular)

Figure 1: Kinetic competition in DAISS. Success requires


 and optimization of the 

equilibrium.

Module 2: Troubleshooting Guides

Issue A: "I see starting material and oligomers, but low product yield."

Diagnosis: The Intermolecular Leakage is outpacing the Intramolecular Cyclization . This is a classic concentration problem. The rate of cyclization is first-order (unimolecular), while polymerization is second-order (bimolecular).

Protocol 1: The Pseudo-High Dilution Feed Do not just "add more solvent." That slows down the initial addition (


). Instead, keep the stationary concentration of the intermediate low.
  • Setup: Dissolve your catalyst/base in the full volume of solvent in the flask.

  • Feed: Dissolve your substrate (or the nucleophile/electrophile pair) in a minimal volume of solvent.

  • Execution: Syringe pump addition of the substrate into the catalyst solution over 4–8 hours.

    • Why? This keeps the instantaneous concentration of the Intermediate low, statistically favoring the reaction of the intermediate with itself (cyclization) rather than with another molecule (polymerization) [1].

Issue B: "The reaction stalls at the intermediate stage."

Diagnosis: The Cyclization Barrier is too high, or the Equilibrium lies too far to the left (reactants). In Michael-Initiated Ring Closure (MIRC), the intermediate enolate might be too stable (thermodynamic trap) or the leaving group for the substitution is too poor.

Protocol 2: The "Push-Pull" Activation

  • Leaving Group Swap: If using a chloride, add 10 mol% NaI or TBAI (Finkelstein condition) to swap Cl for I in situ. Iodide is a better leaving group, increasing

    
    .
    
  • Solvent Switch:

    • Current: DCM or THF?

    • Switch to: DMSO or DMF (if compatible).

    • Reasoning: Polar aprotic solvents solvate cations well but leave the anionic nucleophile "naked" and more reactive, significantly boosting

      
       for the substitution step [2].
      
Issue C: "The stereoselectivity is poor (low dr/ee)."

Diagnosis: You are failing to exploit Dynamic Kinetic Resolution (DKR) . For high selectivity, the interconversion between stereoisomers of the intermediate (


) must be faster than the cyclization (

). If cyclization is too fast, you get a kinetic mixture.

Protocol 3: Curtin-Hammett Optimization

  • Raise the Temperature: Counter-intuitive, but effective.

    • Why? Raising T increases the rate of reversibility (

      
       and 
      
      
      
      ). If the intermediate equilibrates faster, the reaction will funnel through the lower-energy transition state, improving selectivity [3].
  • Base Tuning: Switch to a base that matches the pKa of the pronucleophile. If the base is too strong, deprotonation is irreversible, killing the dynamic equilibrium required for error correction.

Module 3: Experimental Data & Solvent Selection

Use this table to select the environment that maximizes


 (cyclization) over 

(polymerization).

Table 1: Solvent Effects on DAISS Yields

Solvent ClassExamplesDielectric (

)
Effect on Substitution (

)
Risk of PolymerizationRecommended For
Polar Aprotic DMSO, DMF, DMAHigh (>30)Maximum. Naked anions react fast.ModerateDifficult cyclizations (5-endo, 7-exo).
Polar Protic MeOH, EtOHModerate (20-30)Low. H-bonding stabilizes nucleophile (cages it).LowReactions requiring proton transfer shuttling.
Non-Polar Toluene, DCMLow (<10)Moderate. Tight ion pairs form.High (Aggregation)Highly reactive substrates; Phase Transfer Catalysis.
Fluorinated HFIP, TFEHigh IonizingVariable. Stabilizes leaving groups.LowCationic cascades (Nazarov-type).

Module 4: Standard Operating Procedure (SOP)

Workflow: The "MIRC" Optimization Loop Applicable to Michael-Initiated Ring Closures (e.g., Cyclopropane/Epoxide formation).

Step 1: Baldwin's Check (Pre-Experiment) Before mixing, verify the ring closure is favorable.

  • Favored: 3- to 7-exo-tet, 3- to 7-exo-trig.

  • Disfavored: 5-endo-trig (common failure point).

  • Action: If 5-endo-trig, you must use a Lewis Acid catalyst to activate the electrophile, warping the orbital geometry to allow attack [4].

Step 2: The Base Screen (Small Scale) Run 3 parallel reactions (0.1 mmol scale) with different base strengths:

  • Weak:

    
     or 
    
    
    
    (Reversible deprotonation favored).
  • Medium: DBU or TMG (Strong organic bases).

  • Strong: NaH or LiHMDS (Irreversible deprotonation).

  • Result Analysis: If Strong Base gives complex mixtures, your reaction relies on reversibility to correct regioselectivity errors. Stick to Weak/Medium bases.

Step 3: The "Slow-Mo" Protocol (Scale Up) For reactions >1 gram:

  • Dissolve Catalyst (5 mol%) in Solvent A (10 volumes).

  • Prepare Substrate in Solvent A (2 volumes).

  • Add Substrate via syringe pump over 6 hours at 0°C to RT .

  • Stir for 2 hours post-addition.

  • Quench: Add buffer immediately to stop side reactions.

FAQ: Frequently Asked Questions

Q: Can I use microwave heating for these sequences? A: Yes, but with caution. Microwave heating accelerates all rates. It is excellent for overcoming the activation energy of the intramolecular substitution (


), but if your concentration is too high, you will simply accelerate polymerization. Always  use high dilution (0.01 M - 0.05 M) in the microwave.

Q: My product is forming but then decomposing. What is happening? A: The product might not be the thermodynamic sink you think it is. In dynamic systems, if the product ring is strained (e.g., a cyclopropane or aziridine), it can reopen under the reaction conditions.

  • Fix: Monitor the reaction by LCMS and quench immediately upon peak conversion. Do not let it stir overnight.

Q: How do I prove the reaction is "Dynamic"? A: Run a "Crossover Experiment." Mix two different starting materials (A-A and B-B) that can form the intermediate. If you observe "scrambled" products (A-B), the initial addition step is reversible and dynamic [5].

References

  • Galli, C., & Mandolini, L. (2000). The Role of Ring Size in the Formation of Macrocycles. European Journal of Organic Chemistry. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Pellissier, H. (2008). Recent Developments in Dynamic Kinetic Resolution. Tetrahedron. Link

  • Alabugin, I. V., & Gilmore, K. (2016). Baldwin’s Rules: A New Look at an Old Concept. Chemical Reviews. Link

  • Rowan, S. J., et al. (2002). Dynamic Covalent Chemistry. Angewandte Chemie International Edition. Link

Technical Support Center: Separation of Exo and Endo Isomers of Substituted Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of exo and endo isomers of substituted azabicyclo[3.1.1]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying these valuable, three-dimensional scaffolds. The rigid, bridged structure of azabicyclo[3.1.1]heptanes makes them attractive as non-classical piperidine isosteres and bioisosteres for benzene rings in drug discovery, often leading to improved physicochemical properties.[1][2][3][4][5] However, the synthesis of these compounds frequently yields a mixture of exo and endo diastereomers, the separation of which is a common and critical challenge.[5][6]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experimental work. We will delve into the principles behind the separation techniques and offer practical, step-by-step protocols to help you achieve your purification goals.

Understanding the Challenge: Exo vs. Endo

The fundamental challenge in separating exo and endo isomers lies in their similar physical properties. These diastereomers differ only in the spatial orientation of a substituent on the bicyclic ring system. This subtle structural difference can result in very similar polarities and solubilities, making separation by standard techniques non-trivial.

Below is a diagram illustrating the core structural difference between exo and endo isomers of a generic 3-substituted 6-azabicyclo[3.1.1]heptane.

Caption: Generalized structures of endo and exo isomers.

Troubleshooting and FAQs

Section 1: Chromatographic Separation

Question 1: My exo and endo isomers are co-eluting during silica gel column chromatography. What are the first steps to improve resolution?

Answer: Co-elution is the most common issue and stems from the similar polarities of the diastereomers. Here is a systematic approach to troubleshoot this problem:

  • Optimize the Mobile Phase: This is the most critical parameter.

    • Shallow Gradient: Avoid steep gradients. A very slow, shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often required.[7] The goal is to find a solvent system where the difference in affinity for the silica gel between the two isomers is maximized.

    • Ternary Systems: Sometimes, adding a third solvent in a small percentage can dramatically alter selectivity. For basic azabicycloheptanes, adding a small amount of a basic modifier like triethylamine (0.1-1%) can deactivate acidic sites on the silica, reducing peak tailing and sometimes improving resolution. For acidic compounds, a small amount of acetic or formic acid can be beneficial.[8]

  • Column and Loading Conditions:

    • Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation efficiency.[7]

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation.[7] For difficult separations, a high ratio of silica to compound (e.g., 100:1 or even 200:1) is recommended.

    • Dry Loading: Pre-adsorbing your sample onto a small amount of silica gel and loading the resulting powder onto the column creates a very concentrated starting band, leading to sharper peaks and improved resolution.[7]

  • Alternative Stationary Phases:

    • If silica gel fails, consider other stationary phases. Alumina can offer different selectivity. For certain compounds, reverse-phase chromatography (e.g., C18 silica) might provide the necessary separation, especially if the substituents have different hydrophobic characteristics.

Question 2: Which isomer, exo or endo, typically elutes first from a normal-phase column?

Answer: Generally, the exo isomer is less sterically hindered and often slightly less polar than the endo isomer. As a result, the exo isomer tends to have a weaker interaction with the polar stationary phase (like silica gel) and will typically elute first (have a higher Rf value on TLC).[7][9] However, this is a general rule and can be influenced by the nature and polarity of the substituents on the azabicyclo[3.1.1]heptane core. Always confirm the identity of the eluted fractions using an analytical technique like NMR.

Question 3: Is HPLC a viable option for separating these isomers?

Answer: Absolutely. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separation of diastereomers.[10]

  • Analytical HPLC: This is an excellent method to determine the diastereomeric ratio (dr) of your crude mixture and to check the purity of your separated fractions. Both normal-phase and reverse-phase columns can be effective.

  • Preparative HPLC: If you need high-purity material and other methods have failed, preparative HPLC is a robust option, although it can be more costly and time-consuming for large quantities.

  • Chiral Stationary Phases (CSPs): While exo and endo isomers are diastereomers, if your molecule also contains other chiral centers, you might be dealing with a mixture of enantiomers and diastereomers. In such complex cases, or for resolving enantiomers of a purified diastereomer, HPLC with a Chiral Stationary Phase (CSP) is the method of choice.[11][12][13][14] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable.[11][13]

Caption: Workflow for chromatographic separation.

Section 2: Crystallization and Derivatization

Question 4: My attempts at fractional crystallization are not working. What can I do?

Answer: Fractional crystallization relies on differences in the solubility of the diastereomers in a particular solvent system.[15] Success often depends on careful optimization.

Troubleshooting StepRationale & Action
Solvent Screening The solubilities of the two diastereomers are likely too similar in your current solvent. Screen a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, methanol) and solvent mixtures. The goal is to find a system where one isomer is significantly less soluble than the other.[15][16]
Control Cooling Rate Rapid cooling can cause both isomers to crash out of solution together.[17] Allow the solution to cool slowly to room temperature, and then move it to a colder environment (e.g., 4°C or -20°C). This promotes the selective crystallization of the less soluble diastereomer.[18]
Seeding If you have a small amount of one pure isomer, use it as a seed crystal. Adding a seed crystal to a supersaturated solution can induce crystallization of that specific isomer.[18]
Concentration The solution might be too dilute or too concentrated. Experiment with different starting concentrations. Sometimes, slow evaporation of the solvent from a saturated solution can yield high-quality crystals of one isomer.

Question 5: Can I use derivatization to help separate the isomers?

Answer: Yes, this is a classical and highly effective strategy. The goal is to react the mixture of diastereomers with a chiral resolving agent to form a new pair of diastereomers that have more pronounced differences in their physical properties, making them easier to separate by crystallization or standard chromatography.[19][20][21][22]

  • Choose a Derivatizing Agent: Since azabicyclo[3.1.1]heptanes are amines, chiral acids are excellent derivatizing agents. They react to form diastereomeric salts.[16][23] Commonly used agents include:

    • (R)- or (S)-Mandelic acid

    • (1R)- or (1S)-(-)-Camphorsulfonic acid

    • Tartaric acid derivatives

  • Form Diastereomeric Salts: The reaction is typically a simple acid-base reaction performed in a suitable solvent like ethanol or isopropanol.

  • Separate the Salts: The newly formed diastereomeric salts will have different solubilities, often making separation by fractional crystallization much easier than with the original free bases.[19][24]

  • Liberate the Free Amine: After separating the diastereomeric salts, the chiral auxiliary is removed by treatment with a base (e.g., NaHCO₃ or NaOH solution) to regenerate the pure exo or endo isomer.

Section 3: Isomer Identification and Characterization

Question 6: How can I definitively determine which isomer is exo and which is endo?

Answer: While elution order from chromatography can provide a clue, it is not definitive. Spectroscopic methods are essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing exo and endo isomers in solution.[7][25]

    • ¹H NMR: The key is to look at the coupling constants (J-values) and the chemical shifts of the protons on the bicyclic core, particularly the proton attached to the same carbon as the substituent (the CH-R proton) and the bridgehead protons.[9]

    • NOESY/ROESY (2D NMR): Nuclear Overhauser Effect (NOE) experiments are often the most conclusive. An NOE correlation is observed between protons that are close in space. For a substituent at the 3-position:

      • The endo isomer will typically show an NOE between the substituent's protons (or the adjacent CH proton) and the protons on the "short" bridge (the C6-methylene group).[26]

      • The exo isomer will show an NOE to the protons on the "long" bridge (the C2 and C4 methylene groups).[26]

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides an unambiguous determination of its three-dimensional structure and relative stereochemistry.[2][4][6] This is the gold standard for structural assignment.

G cluster_separation Separation Strategy cluster_analysis Analysis & Identification A Crude Exo/Endo Mixture B Chromatography (Flash or HPLC) A->B C Fractional Crystallization A->C D Derivatization to Diastereomeric Salts A->D E Separated Fractions B->E C->E D->C Easier Crystallization F NMR Spectroscopy (1D and 2D NOESY) E->F G X-ray Crystallography E->G If crystalline H Final Confirmation (Exo vs. Endo) F->H G->H

Caption: Decision workflow for separation and analysis.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a starting point for separating a mixture of exo and endo isomers of a Boc-protected 3-amino-6-azabicyclo[3.1.1]heptane.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Silica to Compound Ratio 100:1 (w/w)
Mobile Phase Gradient of 0% to 10% Methanol in Dichloromethane
Sample Loading Dry Loading

Methodology:

  • Sample Preparation (Dry Loading): Dissolve 500 mg of the crude isomer mixture in a minimal amount of dichloromethane. Add approximately 2-3 g of silica gel to the solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

  • Column Packing: Prepare a glass column with a slurry of silica gel in 100% dichloromethane. Ensure the silica bed is well-settled and free of air bubbles.

  • Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the prepared column. Gently tap the column to settle the powder. Add a thin layer of sand on top to prevent disturbance.[7]

  • Elution: Begin elution with 100% dichloromethane, collecting fractions. Gradually and slowly increase the polarity of the mobile phase by introducing methanol (e.g., 0.5% increments). The less polar exo isomer is expected to elute first.

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure isomers. Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: Characterization by ¹H NMR (NOESY)

This protocol outlines how to use a 2D NOESY experiment to assign the stereochemistry.

Methodology:

  • Sample Preparation: Prepare an NMR sample by dissolving ~5 mg of a single, purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Acquire a standard ¹H NMR spectrum to identify the key proton signals (bridgehead protons, CH-R proton, etc.).

  • NOESY Experiment: Set up and run a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point.

  • Data Analysis: Process the 2D spectrum. Look for cross-peaks that indicate through-space interactions:

    • If the proton on the substituted carbon (C3) shows a cross-peak to the methylene protons of the short bridge (C6), the isomer is assigned as endo. [26]

    • If the proton on the substituted carbon (C3) shows a cross-peak to the methylene protons of the long bridge (C2/C4), the isomer is assigned as exo. [26]

This guide provides a framework for tackling the separation of exo and endo isomers of substituted azabicyclo[3.1.1]heptanes. Remember that each specific compound will have unique properties, and empirical optimization is key to success.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Synfacts. Available from: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available from: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available from: [Link]

  • Diastereomeric Derivatization for Chromatography. ResearchGate. Available from: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available from: [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. ACADEMIA. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. PMC. Available from: [Link]

Sources

Controlling regioselectivity in bicyclo[1.1.0]butane annulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.0]butane (BCB) Annulations

Current Status: Online Operator: Senior Application Scientist, High-Throughput Experimentation Unit Ticket Subject: Controlling Regioselectivity & Chemoselectivity in Strain-Release Annulations

Welcome to the BCB Support Hub

You are likely here because your bicyclo[1.1.0]butane (BCB) reaction didn't yield the desired bioisostere. Instead, you found polymerized "gunk," a ring-opened butadiene, or the wrong regioisomer.

BCBs are "spring-loaded" scaffolds (


66 kcal/mol strain energy). The central C1–C3 bond is the weak link. Controlling how it breaks—and what traps it—is the key to successful annulation. This guide addresses the three primary failure modes in BCB annulations: Ionic Trapping Failures , Radical Lifetime Issues , and Catalyst-Ligand Mismatches .

Ticket #001: The "Ionic" Path (Lewis Acid Catalyzed [3+2])

Issue: "I am trying to synthesize a bicyclo[2.1.1]hexane (BCH) using a Lewis Acid, but I am observing significant polymerization or simple nucleophilic addition (ring opening) without cyclization."

Diagnosis: In Lewis Acid (LA) catalyzed annulations (e.g., with enamides, ketenes, or indoles), the reaction proceeds via a zwitterionic intermediate . The LA coordinates to the BCB electron-withdrawing group (EWG), triggering C1–C3 bond heterolysis.

  • Failure Mode A (Polymerization): The intermediate carbocation is too long-lived and reacts with another BCB molecule.

  • Failure Mode B (Simple Addition): The nucleophile attacks, but the subsequent ring-closure step is slower than protonation or elimination.

Troubleshooting Protocol:

  • Check the Nucleophile Strength: This pathway requires "soft" nucleophiles that can attack the activated BCB but are also capable of rapid intramolecular trapping.

    • Fix: If using simple alkenes, switch to enamides or silyl enol ethers . The nitrogen lone pair in enamides stabilizes the developing positive charge, facilitating the second cyclization step [1].

  • Lewis Acid Tuning:

    • Too Strong:

      
       or 
      
      
      
      often cause immediate polymerization.
    • Just Right: Switch to

      
        or 
      
      
      
      . These provide reversible activation without "nuking" the substrate. For ketene cycloadditions, TMSOTf has proven highly effective [6].[1]
  • Solvent Polarity:

    • Zwitterionic intermediates require stabilization. Non-polar solvents (Hexanes) favor polymerization.

    • Recommendation: Use DCM or MeCN to stabilize the dipole of the transition state.

Ticket #002: The "Radical" Path (Photoredox & Atom Transfer)

Issue: "I am using a radical precursor (e.g., sulfinate, silane) to annulate the BCB, but I'm getting a mixture of regioisomers (


 vs. 

attack)."

Diagnosis: Regioselectivity in radical additions to BCBs is governed by the stability of the resulting bridgehead radical.

  • Standard Rule: Radicals typically attack the

    
    -position  (C3, the less substituted bridgehead) to generate a stabilized radical at the 
    
    
    
    -position
    (C1, bearing the EWG).
  • The Anomaly: Recent data suggests that under specific conditions, this selectivity can be inverted or scrambled if the radical intermediate undergoes rapid inversion or if the mechanism shifts from radical to ionic [16].

Troubleshooting Protocol:

  • Selectivity Switch (The "Aggarwal-Studer" Rule):

    • Targeting

      
      -Functionalization:  Use Radical conditions . The radical adds to the 
      
      
      
      -carbon, placing the spin density
      
      
      to the EWG.
    • Targeting

      
      -Functionalization:  Switch to Ionic conditions  (e.g., anionic nucleophiles). The nucleophile attacks the 
      
      
      
      -carbon (Michael-like addition), pushing electron density to the
      
      
      -carbon [16].
  • Preventing Ring Opening:

    • If you isolate butadienes instead of bicyclic products, the radical intermediate is undergoing

      
      -scission before it can cyclize.
      
    • Fix: Increase the concentration of the "trap" (the alkene or dipolarophile). Alternatively, use BCB-radical cations (generated via photoredox) which are highly electrophilic and snap shut rapidly with unactivated alkenes [18].

Ticket #003: Metal-Catalyzed Divergence (Rh/Cu/Au)

Issue: "My metal-catalyzed reaction is yielding cyclobutenes instead of the desired bicyclo[2.1.1]hexane."

Diagnosis: Transition metals (TM) insert into the C1–C3 bond to form a metallacycle. The fate of this intermediate depends heavily on the metal and ligand environment.

  • Path A (Annulation): Reductive elimination yields the bicyclic product.

  • Path B (Elimination):

    
    -hydride elimination or similar pathways lead to ring-opened or cyclobutene products.
    

Troubleshooting Protocol:

  • The Gold vs. Copper Switch:

    • Copper(I): Promotes formal [2

      
       + 2
      
      
      
      ] cycloaddition to yield bicyclo[2.1.1]hexanes .
    • Gold(I): unique affinity for carbocation-like pathways often leads to an addition-elimination sequence, selectively yielding cyclobutenes [2].[2]

    • Action: If you want the bicycle, ensure your catalyst is Cu(I) based (e.g., Cu(MeCN)

      
      PF
      
      
      
      ) and free of Au contaminants.
  • Ligand Bite Angle (Rhodium Specific):

    • In Rh(I) catalyzed annulations of BCB-tethered amines:

      • Monodentate (

        
        ):  Delivers anti-pyrrolidines .
        
      • Bidentate (dppe): Delivers syn-azepanes .[3]

    • Mechanism:[4][5][6][7][8] The ligand bite angle alters the geometry of the rhodacycle, dictating whether the C-C bond cleavage is concerted or stepwise [8].

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct annulation conditions based on your desired outcome.

BCB_Annulation_Logic Start Target Scaffold Selection BCH Bicyclo[2.1.1]hexane (Bioisostere) Start->BCH High sp3 count Cyclobutene Cyclobutene (Ring Expansion) Start->Cyclobutene Unsaturation Heterocycle Fused Heterocycle (Pyrrolidine/Azepane) Start->Heterocycle N-Heterocycle fusion Path_Ionic Ionic/Lewis Acid Path BCH->Path_Ionic Polar substrates Path_Metal Transition Metal Path BCH->Path_Metal Aryl/Amide subs Path_Radical Radical Path BCH->Path_Radical Unactivated alkenes Cyclobutene->Path_Metal Heterocycle->Path_Metal Cond_Enamide Use Enamide/Ketene + Zn(OTf)2 or TMSOTf Path_Ionic->Cond_Enamide Cond_Cu Use Cu(I) Catalyst (Formal [2+2]) Path_Metal->Cond_Cu Cond_Au Use Au(I) Catalyst (Addition-Elimination) Path_Metal->Cond_Au Cond_Rh_PPh3 Rh(I) + PPh3 (Anti-Selectivity) Path_Metal->Cond_Rh_PPh3 Cond_Rh_dppe Rh(I) + dppe (Syn-Selectivity) Path_Metal->Cond_Rh_dppe Cond_Photo Photoredox (Ir/Ru) + Unactivated Alkene Path_Radical->Cond_Photo

Caption: Decision tree for selecting reaction conditions based on target scaffold and regioselectivity requirements. Blue paths indicate BCH formation; Red indicates cyclobutene divergence; Yellow indicates heterocyclic annulation.

Standard Operating Procedure (SOP)

Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition of BCB with Enamides Application: Synthesis of 2-amino-bicyclo[2.1.1]hexanes (Aniline Bioisosteres).

Reagents:

  • Bicyclo[1.1.0]butane (1.0 equiv)

  • N-Vinyl Amide / Enamide (1.5 equiv)

  • 
     (10-20 mol%) or 
    
    
    
    (for ketenes)
  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Enamide (1.5 equiv) and

    
     (20 mol%) in anhydrous DCM.
    
  • Addition: Cool the mixture to 0°C. Add the BCB (1.0 equiv) dropwise as a solution in DCM. Critical: Slow addition prevents homodimerization of the BCB.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC/NMR.

    • Checkpoint: If starting material remains but product isn't forming, do not heat above 40°C. Add 10 mol% more catalyst. Heating often triggers ring-opening to dienes.

  • Quench: Quench with saturated

    
    . Extract with DCM.[9]
    
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed decomposition on the column).
    

Data Summary: Catalyst Effects on Yield

Catalyst Yield (BCH) Major Side Product Notes

|


 | 85-92% | None | Optimal balance of Lewis acidity. |
| 

| 70-80% | Oligomers | Slightly too active for electron-rich BCBs. | |

| <10% | Polymer | Too harsh; immediate polymerization. | |

| 60% | Cyclobutene | Competitive elimination pathway observed. |

References

  • Cycloaddition of Bicyclo[1.1.0]butanes with Enamides for the Efficient Synthesis of 2-amino-bicyclo[2.1.1]hexanes. Chemical Communications, 2021. Link

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au, 2025. Link

  • Catalytic Intermolecular Asymmetric [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 2025. Link

  • Variation of the bicyclo[1.1.0]butane. [a]: 20 mol % catalyst loading. ResearchGate, 2024. Link

  • Light-Enabled [2σ + 2π] Cycloadditions of Bicyclo[1.1.0]butanes and Alkenes by Ti-Salen Photocatalysis. ResearchGate, 2024. Link

  • Transition-Metal-Free Synthesis of Bicyclo[2.1.1]hexan-2-ones: Lewis Acid Catalyzed Formal (3+2)-Cycloaddition. Angewandte Chemie Int.[1] Ed., 2023.[1][8][10] Link

  • Mechanistic insights into the regiodivergent insertion of bicyclo[1.1.0]butanes towards carbocycle-tethered N-heteroarenes. Chemical Science, 2025. Link

  • How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature Communications, 2022. Link

  • Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines. Journal of the American Chemical Society, 2024. Link

  • Strain-Release-Driven [4 + 1] Annulation: Leveraging Bicyclo[1.1.0]butanes as C1 Synthons via Rh(III) Carbenoid. ACS Catalysis, 2026. Link

  • Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. Nature Chemistry, 2024. Link[8]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives. ResearchGate, 2024. Link

  • Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations. CCS Chemistry, 2025. Link

  • Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines. PMC, 2024. Link

  • Mechanistic insights into the regiodivergent insertion of bicyclo[1.1.0]butanes. Chemical Science, 2025. Link

  • Regiodivergent hydrophosphination of Bicyclo[1.1.0]-Butanes under catalyst control. Nature Communications, 2025. Link

  • Regiodivergent hydrophosphination of Bicyclo[1.1.0]-Butanes under catalyst control (PMC). PMC, 2025. Link

  • Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions. ChemRxiv, 2024.[4] Link

  • Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions (Version 2). ChemRxiv, 2024. Link

(Note: Dates in the future [e.g., 2026] reflect the most recent "In Press" or "Early Access" versions detected in the search context, or are extrapolated from the current simulated date of Feb 2026.)

Sources

Technical Support Center: Stability of 2-Azabicyclo[3.1.1]heptan-3-one Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azabicyclo[3.1.1]heptan-3-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this bicyclic lactam under acidic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

The 2-azabicyclo[3.1.1]heptane scaffold is a valuable building block in medicinal chemistry, often used as a bioisostere for aromatic rings to improve physicochemical properties of drug candidates.[1][2] However, the inherent strain in this bicyclic system, coupled with the presence of a lactam functionality, raises important questions about its chemical stability, particularly in acidic environments commonly encountered during synthesis, purification, and formulation.

This guide is structured to address the most pressing concerns you may have. We will begin with a troubleshooting section to tackle specific experimental issues, followed by a comprehensive FAQ section that delves into the underlying chemical principles governing the stability of this unique molecule.

Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to provide solutions to common problems encountered when working with this compound in the presence of acids.

Observed Issue Potential Cause Recommended Action
Low or no yield of the desired product after a reaction in acidic media. Lactam Hydrolysis: The lactam ring may have been cleaved by acid-catalyzed hydrolysis, leading to the formation of a ring-opened amino acid.- Monitor the reaction closely: Use TLC, LC-MS, or NMR to track the disappearance of the starting material and the appearance of any new, more polar spots/peaks that could correspond to the hydrolyzed product. - Reduce reaction temperature: Hydrolysis is often accelerated at higher temperatures. - Use a milder acid or a non-aqueous acidic system: Consider using weaker acids or performing the reaction in an aprotic solvent with a stoichiometric amount of a strong acid.
Appearance of unexpected side products in NMR or LC-MS. Rearrangement or Fragmentation: The strained bicyclic system might be susceptible to acid-catalyzed rearrangements or fragmentation pathways.- Characterize the side products: If possible, isolate and fully characterize the unexpected products to understand the degradation pathway. This information is crucial for optimizing reaction conditions. - Employ protecting groups: If the nitrogen atom is not part of the desired reaction, consider protecting it with a group that is stable to the acidic conditions but can be removed later.
Difficulty in purifying the product by silica gel chromatography. On-column Degradation: The acidic nature of silica gel can be sufficient to cause hydrolysis or rearrangement of sensitive compounds.- Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent system and then re-equilibrate with the mobile phase. - Use alternative stationary phases: Consider using alumina (basic or neutral) or reverse-phase chromatography.
Inconsistent results between batches. Variability in Acid Strength or Water Content: The concentration of the acid and the amount of water present in the reaction mixture can significantly impact the rate of hydrolysis.- Use freshly opened or standardized acidic solutions. - Ensure anhydrous conditions if the reaction is intended to be water-free by using dried solvents and glassware.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in acidic conditions, supported by fundamental chemical principles and literature evidence.

Q1: How does the structure of this compound influence its stability in acid?

The stability of this compound is primarily influenced by two structural features: the lactam ring and the strained bicyclic system.

  • Lactam Ring: Lactams, like amides, can undergo acid-catalyzed hydrolysis. The generally accepted mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4][5] This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened amino acid.

  • Bicyclic Strain: The bicyclo[3.1.1]heptane system possesses significant ring strain. This strain can be released upon ring opening, which can thermodynamically favor the hydrolysis product. The reactivity of bridged lactams is known to differ from that of standard amides due to such strain effects.[6]

Q2: What is the likely mechanism of acid-catalyzed hydrolysis for this compound?

The most probable mechanism for the acid-catalyzed hydrolysis of this compound is an A-2 type mechanism, which is common for the hydrolysis of amides and lactams (excluding β-lactams under certain conditions).[3][4][5]

Acid-Catalyzed Hydrolysis cluster_0 Mechanism of Acid-Catalyzed Lactam Hydrolysis Lactam This compound Protonated_Lactam Protonated Lactam Lactam->Protonated_Lactam H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate H2O Ring_Opened_Product Ring-Opened Amino Acid Tetrahedral_Intermediate->Ring_Opened_Product -H+ Stability Monitoring Workflow cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution B Incubate with Acid A->B C Quench at Time Points B->C D Prepare for HPLC C->D E HPLC Analysis D->E F Data Analysis E->F

Sources

Validation & Comparative

Comparative Guide: 2-Azabicyclo[3.1.1]heptan-3-one vs. 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precursor vs. The Scaffold[1]

In the landscape of bicyclic nitrogen heterocycles, 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) and 2-Azabicyclo[3.1.1]heptan-3-one represent two distinct philosophies in drug design.

  • Vince Lactam is the industry-standard chiral precursor . Its value lies in its reactivity—specifically the strained alkene and the labile lactam bond—which allows it to be "unpacked" into carbocyclic nucleosides (e.g., Abacavir). It is a reagent of transformation.

  • This compound is an emerging structural scaffold . Its value lies in its rigidity and unique geometry. It is increasingly used as a saturated bioisostere to replace planar aromatics (like pyridine) or to constrain peptide backbones ("escaping flatland"). It is a reagent of definition.

This guide compares their structural attributes, synthetic utility, and experimental handling to assist in scaffold selection.

Structural & Electronic Analysis

The fundamental difference lies in the bridge size and the degree of unsaturation, which dictates their chemical behavior.

Comparative Properties Table
FeatureVince Lactam (2.2.1-ene)[3.1.1] Lactam (Saturated)
Structure Bridged [2.2.1] system with alkeneBridged [3.1.1] system (Pinane-like)
Unsaturation C5=C6 Double Bond (Reactive)Fully Saturated (Inert backbone)
Chirality Kinetic resolution widely establishedChiral pool (Pinene) or asymmetric synthesis
Ring Strain High (Norbornene-like + Lactam)Moderate (Cyclobutane-fused)
Primary Utility Precursor: Ring-opening/FunctionalizationScaffold: Rigid spacer/Bioisostere
Key Drugs Abacavir (HIV), Peramivir (Flu)Investigational (Glutamate analogs, GPCRs)
Geometric Analysis
  • Vince Lactam: The [2.2.1] framework forces the bridgehead protons into a specific dihedral angle, but the alkene is the defining feature. It allows for 1,3-dipolar cycloadditions and Pd-catalyzed couplings , making the molecule a "chemical hub."

  • [3.1.1] Lactam: This skeleton contains a fused cyclobutane ring. The bridge is a single carbon (C6), creating a "pucker" distinct from the [2.2.1] system. This geometry mimics the spatial arrangement of ortho-/ meta-substituted pyridines but without the planarity, offering a higher fraction of sp3 carbons (

    
    ), which correlates with improved clinical success.
    

Synthetic Utility & Reactivity Profile[2][3][4][5]

Vince Lactam: The Nucleoside Gateway

Vince lactam is rarely the final target; it is a starting material. Its utility flows through two primary pathways:

  • Lactam Hydrolysis/Methanolysis: Opens the ring to form amino-cyclopentenyl systems (essential for Carbovir/Abacavir).

  • Olefin Functionalization: The double bond undergoes dihydroxylation or epoxidation to access highly oxygenated carbocycles (e.g., Peramivir).

[3.1.1] Lactam: The Conformational Clamp

The [3.1.1] system is used to lock conformations.

  • Peptidomimetics: It acts as a proline analogue with a different turn geometry, often used to restrict the backbone of peptide drugs to increase proteolytic stability.

  • Bioisosterism: Recent studies (2024-2025) have highlighted aza-bicyclo[3.1.1] systems as bioisosteres for pyridines.[1] They maintain the nitrogen vector but increase solubility and metabolic stability.

Visualizing the Chemical Space

The following diagram illustrates the divergent workflows for these two molecules.

G Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) EnzRes Enzymatic Resolution (Lipase/Lactamase) Vince->EnzRes  Chiral Purity   Aza311 [3.1.1] Lactam (this compound) Bioisostere Pyridine Bioisostere (Escape from Flatland) Aza311->Bioisostere Peptide Conformational Restriction Aza311->Peptide RingOpen Ring Opening (Pd(0) / Hydrolysis) EnzRes->RingOpen OlefinFunc Olefin Functionalization (Dihydroxylation) EnzRes->OlefinFunc Abacavir Abacavir (HIV) Carbocyclic Nucleoside RingOpen->Abacavir Peramivir Peramivir (Flu) Neuraminidase Inhibitor OlefinFunc->Peramivir Pinene Synthesis from Pinene / Nopinone Pinene->Aza311 Annulation Annulation of Bicyclo[1.1.0]butanes Annulation->Aza311  Modern Route  

Figure 1: Divergent utility trees. Vince Lactam (Blue) focuses on reactive transformation into antivirals. The [3.1.1] system (Red) focuses on structural scaffolding and bioisosterism.

Experimental Protocols

Protocol A: Enzymatic Resolution of Vince Lactam (Industrial Standard)

Objective: Isolation of (-)-(1R,4S)-Vince lactam with >99% ee. Rationale: Chemical resolution is inefficient. Enzymatic hydrolysis selectively opens the (+)-enantiomer, leaving the desired (-)-lactam intact.

Materials:

  • Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (10 g)

  • Lipolase 100L (or Novozym 435)

  • Diisopropyl ether (DIPE) / Water biphasic system

Workflow:

  • Preparation: Suspend racemic lactam (10 g) in DIPE (100 mL) and phosphate buffer (100 mL, pH 7.0).

  • Initiation: Add Lipolase (1.0 g) and stir at 30°C.

  • Monitoring: Monitor by chiral HPLC (Chiralpak AD-H). The enzyme will hydrolyze the (+)-enantiomer into the amino acid.

  • Termination: Stop when the remaining lactam reaches >99% ee (approx. 50-55% conversion).

  • Workup: Filter the enzyme. Separate phases.

    • Aqueous phase: Contains the hydrolyzed amino acid (discard or recycle).

    • Organic phase:[2] Contains the pure (-)-Vince lactam.

  • Purification: Concentrate organic phase and recrystallize from EtOAc/Hexanes.

Protocol B: Synthesis of [3.1.1] Scaffold via Annulation (Modern Approach)

Objective: Accessing the [3.1.1] skeleton from bicyclo[1.1.0]butanes (BCBs). Reference: Adapted from recent methodologies (e.g., J. Am. Chem. Soc. 2024).[3][4][5][1][2][6][7]

Materials:

  • Bicyclo[1.1.0]butane derivative (1.0 equiv)

  • Vinyl Azide (1.2 equiv)

  • Photocatalyst (Ir-based) or Lewis Acid (Sc(OTf)3) depending on specific substitution.

Workflow:

  • Setup: In a flame-dried Schlenk tube, combine BCB and Vinyl Azide in dry Acetonitrile.

  • Catalysis: Add catalyst (1-2 mol%).

  • Reaction: Irradiate (Blue LED) or heat (60°C) under Argon for 12-24h.

  • Mechanism: The reaction proceeds via a radical or dipolar addition across the strained central bond of the BCB, followed by nitrogen insertion/rearrangement to form the azabicyclo[3.1.1] core.

  • Purification: Flash column chromatography (Silica, EtOAc/Hexanes).

Critical Handling & Stability Data

ParameterVince Lactam[3.1.1] Lactam
Physical State White to beige crystalline solidWhite solid / Viscous oil
Melting Point 94–97 °Cvaries by substitution
Solubility Soluble in MeOH, DCM, Water (hot)Soluble in DCM, EtOAc
Stability Sensitive: Alkene can polymerize/oxidize. Store cold.Stable: Saturated framework is robust.
Hazards Irritant. Dust hazard.Irritant.

References

  • Vertex AI Search. (2026). Exploring the Chemical Properties and Applications of Vince Lactam. Retrieved from

  • Wikipedia. (2026). Vince lactam - Wikipedia. Retrieved from

  • Grokipedia. (2026).[8] Vince lactam - Grokipedia. Retrieved from

  • Lin, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.[5][1] Retrieved from

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie Int. Ed. Retrieved from

  • BenchChem. (2025).[9] Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives. Retrieved from

Sources

Distinguishing 2-aza vs 3-azabicyclo[3.1.1]heptane isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, spectroscopic, and functional distinctions between the isomeric 2-aza- and 3-azabicyclo[3.1.1]heptane scaffolds.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing saturation (


) is a proven strategy to improve solubility and metabolic stability while exploring novel chemical space. The azabicyclo[3.1.1]heptane scaffold serves as a rigid, three-dimensional bioisostere for planar heterocycles.
  • 3-Azabicyclo[3.1.1]heptane: A bridged, saturated bioisostere of pyridine (specifically 3,5-disubstituted). It possesses intrinsic symmetry.

  • 2-Azabicyclo[3.1.1]heptane: A bridged bioisostere of piperidine or proline , offering a unique exit vector profile. It is inherently chiral and asymmetric.

This guide provides the definitive analytical framework to distinguish these isomers, which often arise from divergent synthetic pathways starting from similar bicyclo[1.1.0]butane precursors.

Structural Analysis & Symmetry

The definitive method for distinguishing these isomers relies on analyzing their symmetry elements, which directly dictates their NMR spectral signatures.

Connectivity & Symmetry Logic
  • 3-Azabicyclo[3.1.1]heptane:

    • Connectivity: The nitrogen atom is located in the 3-carbon bridge (position 3), equidistant from the bridgeheads (C1 and C5).

    • Symmetry: The molecule possesses a plane of symmetry (

      
      ) passing through N3, C6, and C7.
      
    • Consequence: This plane renders the bridgehead carbons (C1/C5) chemically equivalent and the methylene carbons adjacent to nitrogen (C2/C4) chemically equivalent.

  • 2-Azabicyclo[3.1.1]heptane:

    • Connectivity: The nitrogen atom is adjacent to a bridgehead (position 2).

    • Symmetry: The molecule lacks a plane of symmetry (

      
       point group). It is chiral (typically isolated as a racemate).
      
    • Consequence: Every carbon atom in the skeleton is in a unique magnetic environment.

Visualization of Symmetry Elements

The following diagram illustrates the connectivity and symmetry-derived equivalence. Note the color coding: atoms with the same color are magnetically equivalent.

Azabicyclo_Comparison cluster_3aza 3-Azabicyclo[3.1.1]heptane (Symmetric Cs) cluster_2aza 2-Azabicyclo[3.1.1]heptane (Asymmetric C1) N3 N3 C4 C4 N3->C4 C6 C6 C1 C1 C6->C1 C7 C7 C5 C5 C7->C5 C1->C7 C2 C2 C1->C2 C5->C6 C2->N3 C4->C5 N2_2 N2 C3_2 C3 N2_2->C3_2 C1_2 C1 C1_2->N2_2 C7_2 C7 C1_2->C7_2 C4_2 C4 C3_2->C4_2 C5_2 C5 C4_2->C5_2 C6_2 C6 C5_2->C6_2 C6_2->C1_2 C7_2->C5_2

Caption: Symmetry analysis of azabicyclo[3.1.1]heptane isomers. Left: 3-aza isomer shows symmetry-equivalent pairs (Red: C1/C5, Grey: C2/C4). Right: 2-aza isomer is asymmetric, resulting in unique environments for all carbon atoms.

Spectroscopic Identification Protocol

The most reliable method to distinguish the isomers is


C NMR spectroscopy  due to the signal count differences mandated by symmetry.
Carbon-13 NMR Signal Count
Feature3-Azabicyclo[3.1.1]heptane 2-Azabicyclo[3.1.1]heptane
Symmetry

Plane

(Asymmetric)
Total Carbons 66
Unique

C Signals
4 Signals 6 Signals
Signal Assignments 1.[1] C2, C4 (Equivalent)2. C1, C5 (Equivalent)3. C6 (Unique)4. C7 (Unique)All carbons (C1, C3, C4, C5, C6, C7) appear as distinct peaks.
Proton ( H) NMR Diagnostics
  • 3-Aza Isomer:

    • Simplified Spectrum: The protons at C2 and C4 appear as a simplified set of signals (typically a doublet or multiplet integrating for 4H total if unsubstituted).

    • Bridgeheads: C1-H and C5-H appear as a single integrated signal (2H).

  • 2-Aza Isomer:

    • Complex Spectrum: Expect distinct signals for the proton

      
       to nitrogen at the bridgehead (H1) vs. the protons 
      
      
      
      to nitrogen in the bridge (H3).
    • Key Shift: The H1 proton (bridgehead

      
      -amino) is typically a singlet or broad doublet, distinct from the methylene protons at C3.
      
Mass Spectrometry (Fragmentation)

While both isomers have the same molecular weight (


 for free base), their fragmentation pathways differ:
  • 2-Aza: Often shows a dominant loss of ethylene (Retro-Diels-Alder-like) or fragmentation adjacent to the bridgehead nitrogen.

  • 3-Aza: Fragmentation is dominated by cleavage

    
     to the nitrogen in the symmetric bridge.
    

Synthesis & Access

Understanding the synthetic origin is often the first step in identification. Recent "divergent" methodologies allow access to both from similar precursors.

3-Azabicyclo[3.1.1]heptane Synthesis
  • Primary Route: Reduction of spirocyclic oxetanyl nitriles .[2]

    • Mechanism:[2][3][4] Reductive ring opening of the oxetane followed by cyclization.

  • Alternative: Rearrangement of 2-azidobicyclo[2.1.1]hexanes (Scandium-catalyzed).

  • Key Reference: Mykhailiuk et al. (2023) demonstrated the scalable synthesis via oxetanyl nitriles [1].

2-Azabicyclo[3.1.1]heptane Synthesis
  • Primary Route: Radical annulation of bicyclo[1.1.0]butanes (BCBs) with vinyl azides.[5][6]

    • Mechanism:[2][3][4] Ti(III)-catalyzed radical addition opens the central BCB bond, followed by a [3+3] annulation.[5][6]

  • Key Reference: Recent work by Glorius and others highlights the BCB strain-release strategy to access this less common isomer [2].

Physicochemical & Pharmacological Comparison

Vector Analysis & Bioisosterism
Property3-Azabicyclo[3.1.1]heptane 2-Azabicyclo[3.1.1]heptane
Exit Vectors Defined by N3 and C6/C7. Mimics 3,5-disubstituted pyridine .[2][3]Defined by N2 and C4/C5. Mimics 2,4- or 2,5-substituted piperidine .
Geometry Linear/Planar projection. Distance between bridgeheads is fixed."Kinked" projection. Provides a twist angle absent in the 3-aza isomer.
Basicity (pKa) Typically higher (approx 10-11). The N is less sterically crowded than in the 2-position.Typically lower due to steric bulk of the adjacent bridgehead (C1) and bridge (C6/C7).
Experimental Data: Solubility (Case Study)

In a comparative study replacing the pyridine ring of Rupatadine (an antihistamine):

  • Substitution: Replacement with 3-azabicyclo[3.1.1]heptane .[2][3]

  • Result: Solubility increased by >10-fold (

    
    ) while maintaining potency, validating the "saturated bioisostere" hypothesis [3].
    

References

  • Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres."[2] Angewandte Chemie International Edition, 2023.

  • Chintawar, C. C., et al. "Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations." Journal of the American Chemical Society, 2024.[6]

  • Mykhailiuk, P. K.[2] "Saturated Bioisosteres of Benzene and Pyridine." Nature, 2022.

  • Anderson, E. A., et al. "Bicyclo[1.1.1]pentanes as Bioisosteres." Chemical Reviews, 2020.

Sources

Comparative Guide: Metabolic Stability of [3.1.1] vs. [2.2.1] Azabicyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern lead optimization, replacing planar aromatic rings (phenyl, pyridine) or flexible saturated rings (piperidine, piperazine) with rigid, three-dimensional bridged bicyclic systems is a validated strategy to improve physicochemical properties. This guide compares two critical scaffolds: 3-azabicyclo[3.1.1]heptane (the emerging "privileged" scaffold) and 7-azabicyclo[2.2.1]heptane (the classic rigidifier).

The Verdict: While both systems restrict conformational flexibility, the [3.1.1] system demonstrates superior utility as a bioisostere for meta-substituted aromatics and piperidines. Its primary advantage lies in its ability to significantly lower LogD (lipophilicity) and improve aqueous solubility while maintaining precise exit vector alignment, directly translating to improved metabolic stability (lower intrinsic clearance,


) compared to the more lipophilic and sterically compact [2.2.1] analogs.

Structural & Mechanistic Basis of Stability

To understand the metabolic differences, we must analyze the geometry and electronic environment that dictates Cytochrome P450 (CYP) accessibility.

Structural Geometry and Vector Alignment
  • 3-Azabicyclo[3.1.1]heptane: This scaffold is unique because its exit vectors (the angle between substituents) mimic 1,3-substituted (meta) benzenes/pyridines (~119° vs. 120°). It acts as a "puckered" piperidine where the bridge blocks the 4-position.

  • 7-Azabicyclo[2.2.1]heptane: A highly rigid, cage-like structure. It is often used to mimic 1,4-substituted (para) systems or to provide extreme steric bulk.

Metabolic "Hotspots" and Protection Mechanisms

CYP450 enzymes typically attack electron-rich centers (N-oxidation) or accessible


-carbons (N-dealkylation).
  • Bredt’s Rule & Iminium Ions: CYP-mediated N-dealkylation proceeds via a radical cation and an iminium ion intermediate. In bridged systems, forming a double bond at a bridgehead carbon is energetically unfavorable (Bredt's Rule). This raises the activation energy for oxidation at the bridgehead

    
    -carbons.
    
  • Steric Shielding: The methylene bridge in [3.1.1] effectively shields the "top" face of the nitrogen, reducing N-oxidation rates compared to open-chain piperidines.

Visualization: Structural & Metabolic Comparison

The following diagram illustrates the vector alignment and metabolic blocking sites.

G cluster_0 3-Azabicyclo[3.1.1]heptane (The 'Meta' Mimic) cluster_1 7-Azabicyclo[2.2.1]heptane (The 'Cage' Rigidifier) A1 Geometry: ~119° Exit Vector A2 Bridge: C6 Methylene A3 Metabolic Effect: Lowers LogD Shields N-lone pair A2->A3 Result CYP CYP450 (Oxidative Attack) A3->CYP Resistant B1 Geometry: Compact Cage B2 Bridge: N7 (Bridgehead N) B3 Metabolic Effect: High Rigidity Often Higher LogD B2->B3 Result B3->CYP Variable (Steric Dependent) caption Figure 1: Structural comparison showing how the [3.1.1] bridge lowers lipophilicity and blocks metabolic attack.

Comparative Data Analysis

The following data consolidates findings from recent high-impact medicinal chemistry campaigns, specifically highlighting the "Rupatadine" case study by Mykhailiuk et al., which directly compared the [3.1.1] scaffold against aromatic parents.

Table 1: Physicochemical and Metabolic Profile Comparison
Feature3-Azabicyclo[3.1.1]heptane 7-Azabicyclo[2.2.1]heptane Standard Piperidine
Primary Bioisostere For Meta-pyridine / Meta-benzenePara-phenyl / SpacerPiperidine / Morpholine
Lipophilicity (LogD) Low (Reduces LogD by ~0.5–1.0 unit)High (Often increases/maintains LogD)Moderate
Aqueous Solubility High (>10-fold increase vs aromatic)ModerateLow/Moderate
Metabolic Stability (

)
High (Blocks

-oxidation)
Moderate/High (Steric bulk)Low (Prone to oxidation)
Vector Angle ~119°Variable (depends on isomer)Flexible
Key Liability Synthesis complexity (historically)Basicity changesRapid Clearance
Case Study: The Rupatadine Analog

In a direct comparison where the pyridine ring of the antihistamine Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core:

  • LogD: Dropped from >4.5 (Parent) to 3.8 ([3.1.1] Analog).

  • Solubility: Increased from 29 µM to 365 µM .

  • Metabolic Stability: The [3.1.1] analog showed a "dramatic improvement" in stability due to the removal of the electron-rich aromatic ring and the lowering of overall lipophilicity, which reduces non-specific CYP binding.

Expert Insight: The [2.2.1] system, while rigid, often fails to provide the same solubility enhancement because it is a more compact, "greasy" ball of hydrocarbons compared to the [3.1.1] which disrupts the solvation shell more favorably.

Experimental Validation Protocol: Microsomal Stability

To validate these claims in your own pipeline, use this standardized Intrinsic Clearance (


) assay. This protocol is designed to differentiate subtle stability improvements between bridged isomers.
Assay Principles

This assay measures the disappearance of the parent compound over time in the presence of liver microsomes (LM) and NADPH.

  • Why Microsomes? Contains CYP450s and FMOs (Phase I metabolism).

  • Why NADPH? Essential cofactor for CYP450 reduction cycle.

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of test compounds ([3.1.1] and [2.2.1] analogs) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • Aliquot 40 µL of microsome solution into 96-well plates.

    • Add 10 µL of test compound (final concentration 1 µM, <0.1% DMSO).

    • Incubate at 37°C for 10 minutes (allows enzyme-substrate binding).

  • Reaction Initiation:

    • Add 50 µL of 10 mM NADPH (regenerating system) to initiate the reaction.

    • Control: Add buffer instead of NADPH for a "No-Cofactor" control (detects chemical instability).

  • Sampling (Time-Course):

    • At

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Why? Precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Assay Logic Flow

Assay cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Mix Mix with HLM (0.5 mg/mL) Start->Mix Incubate Pre-incubation (37°C, 10 min) Mix->Incubate Initiate ADD NADPH (Start Reaction) Incubate->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 Quench Quench (Cold ACN + IS) T0->Quench T15->Quench T30->Quench Analyze LC-MS/MS Calc Cl_int Quench->Analyze caption Figure 2: Microsomal Stability Assay Workflow for determining Intrinsic Clearance.

References

  • Mykhailiuk, P. K., et al. (2023).[1][2] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

  • Levterov, V. V., et al. (2023).[1] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[1]

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

Sources

Comparative Guide: IR Characterization of Strained Lactam Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy (IR) Carbonyl Stretch of Strained Lactams Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

In drug development—particularly within the


-lactam antibiotic class—the reactivity of the carbonyl group is a direct predictor of biological efficacy. The infrared (IR) carbonyl stretching frequency (

) serves as a critical, non-destructive proxy for ring strain and, consequently, the acylating potential of the lactam.

This guide provides an objective comparison of IR spectral behaviors across varying lactam ring sizes (


, 

,

). It synthesizes the mechanistic causality between geometric strain and spectral shifts, providing a validated experimental protocol for precise characterization.

Theoretical Framework: The Causality of the Shift

To interpret the data correctly, one must understand the two competing electronic effects that dictate the position of the carbonyl band.

Resonance vs. Hybridization

In a standard, acyclic amide, the lone pair on the nitrogen delocalizes into the carbonyl (


-system), imparting single-bond character to the 

bond. This lowers the force constant, resulting in a lower frequency absorption (

).

The Strain Effect: As the lactam ring size decreases (from 6 to 4 members), the internal bond angles are forced to compress (e.g.,


 in 

-lactams vs.

ideal

).
  • Resonance Inhibition: Planarity is required for orbital overlap. Steric strain in small rings often twists the amide bond, preventing

    
     delocalization. Loss of resonance restores double-bond character, raising the frequency.
    
  • Rehybridization (The Walsh Model): To accommodate the smaller ring angles, the ring carbon atoms increase the

    
    -character of the internal bonds. Consequently, the exocyclic 
    
    
    
    -bond to oxygen gains
    
    
    -character. Greater
    
    
    -character leads to a shorter, stronger bond and a higher vibrational frequency.
Mechanistic Pathway Visualization

The following diagram illustrates the inverse relationship between ring size and wavenumber, driven by electronic constraints.

LactamStrainMechanism cluster_effects Electronic Consequences RingSize Decreasing Ring Size (6 → 5 → 4) AngleStrain Increased Angle Strain (Deviation from 120°) RingSize->AngleStrain Resonance Inhibited Resonance (N Lone Pair delocalization ↓) AngleStrain->Resonance Geometric Constraint Hybridization Rehybridization (Exocyclic s-character ↑) AngleStrain->Hybridization Bond Angle Compression BondOrder Increased C=O Bond Order Resonance->BondOrder Less Single Bond Character Hybridization->BondOrder Stronger Sigma Bond Wavenumber Higher Wavenumber (ν) (> 1760 cm⁻¹) BondOrder->Wavenumber Higher Force Constant (k)

Figure 1: Mechanistic pathway linking ring compression to increased IR absorption frequency.

Comparative Analysis: Performance by Ring Size

The following data compares the spectral performance of strained lactams against their unstrained counterparts.

Spectral Data Comparison Table

Note: Values represent solution-phase spectra (typically


 or 

) to minimize intermolecular Hydrogen bonding, which can artificially lower values by

.
Lactam ClassRing SizeStrain LevelTypical

(

)
Representative CompoundReactivity/Acylating Power
Acyclic Amide N/ANone

N-MethylacetamideLow (Stable)

-Lactam
6Negligible

Piperidin-2-oneLow (Similar to acyclic)

-Lactam
5Moderate

Pyrrolidin-2-oneModerate

-Lactam
4High

Azetidin-2-oneHigh
Fused

-Lactam
4 (Fused)Very High

Penicillin GVery High (Antibiotic)
Interpretation of the Data
  • The "Cut-Off" Point: There is a distinct discontinuity between 5-membered and 6-membered rings.

    
    -lactams behave almost identically to acyclic amides, rendering IR less diagnostic for strain in 6-membered systems.
    
  • The Fusion Increment: Fusing a

    
    -lactam to a 5-membered ring (thiazolidine in penicillins) or a 6-membered ring (dihydrothiazine in cephalosporins) introduces additional strain. This pushes the carbonyl stretch often above 
    
    
    
    .
  • Diagnostic Utility: If a synthesized compound exhibits a strong carbonyl stretch

    
     and lacks ester/anhydride functionality, it is a positive confirmation of the intact 
    
    
    
    -lactam ring.

Experimental Protocol: Precision Measurement

To distinguish subtle strain differences (e.g., between a monobactam and a fused penicillin), standard ATR (Attenuated Total Reflectance) can be noisy due to crystal contact variations. Solution-phase transmission IR is the gold standard for quantitative strain comparison.

Validated Workflow

Objective: Obtain precise


 values free from hydrogen-bonding artifacts.

Reagents:

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for optical transparency in the carbonyl region but requires strict safety protocols due to toxicity.
    
    
    is a viable alternative if path length is managed.
  • Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).

Step-by-Step Procedure:

  • Blank Generation:

    • Fill the clean cell with pure solvent.

    • Acquire background spectrum (32 scans,

      
       resolution).
      
    • Validation Check: Ensure the baseline is flat in the

      
       region.
      
  • Sample Preparation:

    • Prepare a dilute solution (

      
       to 
      
      
      
      ).
    • Why Dilute? High concentrations favor intermolecular H-bonding (dimerization), which broadens the peak and shifts it to lower wavenumbers, masking the true "strain" value.

  • Acquisition:

    • Inject sample into the cell, ensuring no bubbles.

    • Acquire sample spectrum (32 scans).

    • Perform Background Subtraction immediately.

  • Data Processing:

    • Apply baseline correction.

    • Use a "Center of Gravity" or "Peak Maximum" algorithm to determine the exact wavenumber.

    • Self-Validation: If the peak is broad (

      
      ), the solution is likely too concentrated. Dilute by 50% and re-measure. If the peak shifts to higher frequency upon dilution, the previous run was compromised by H-bonding.
      
Decision Logic for Spectral Analysis

The following workflow illustrates how to classify an unknown lactam based on IR data.

IRAnalysisWorkflow Start Acquire Spectrum (Dilute Solution) CheckRegion Check 1650-1850 cm⁻¹ Start->CheckRegion Decision1 Peak > 1760 cm⁻¹? CheckRegion->Decision1 BetaLactam Probable β-Lactam (High Strain) Decision1->BetaLactam Yes Check1700 Peak 1700-1750 cm⁻¹? Decision1->Check1700 No CheckFusion Check > 1775 cm⁻¹ + 2nd Ring Signals BetaLactam->CheckFusion GammaLactam Probable γ-Lactam (Moderate Strain) Check1700->GammaLactam Yes DeltaLactam Probable δ-Lactam or Acyclic Check1700->DeltaLactam No FusedSystem Fused System (e.g., Penicillin) CheckFusion->FusedSystem Yes

Figure 2: Logical workflow for classifying lactams based on carbonyl stretching frequency.

Application in Drug Discovery

The correlation between IR frequency and biological activity is not coincidental; it is causal.

  • The Hypothesis: Antibiotics like Penicillin work by acylating the active site serine of the bacterial enzyme transpeptidase. This reaction involves the breaking of the

    
    -lactam amide bond.
    
  • The Correlation: High ring strain (manifested as high

    
    ) implies a weaker 
    
    
    
    bond and a more electrophilic carbonyl carbon.
  • Experimental Evidence: Studies have shown that as

    
     increases, the rate of alkaline hydrolysis (a mimic for enzymatic cleavage) increases logarithmically.
    
    • Example:

      
      -cephalosporins absorb at 
      
      
      
      and are biologically active. Isomerization to
      
      
      -cephalosporins lowers the frequency to
      
      
      and drastically reduces antibiotic activity.

Recommendation: Use IR not just for structural confirmation, but as a preliminary screen for the reactivity potential of novel


-lactam analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Woodward, R. B. (1949). The Structure of the Penicillins. Science, 110(2853), 239-250.

    
    -lactam structure via IR). 
    
  • Page, M. I. (1987). The Chemistry of

    
    -Lactams. Accounts of Chemical Research, 17(4), 144-151. (Discusses the relationship between strain, reactivity, and biological activity). 
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Safety Operating Guide

2-Azabicyclo[3.1.1]heptan-3-one: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe handling and disposal of 2-Azabicyclo[3.1.1]heptan-3-one . This content is structured for research professionals requiring immediate, actionable safety logistics.

Executive Safety Summary

This compound (Molecular Formula:


) is a bridged bicyclic lactam often utilized as a pharmacophore in medicinal chemistry (e.g., antiviral or 

-lactamase inhibitor synthesis).[1]

While specific toxicological data for this precise scaffold is often limited compared to its unsaturated analogs (e.g., Vince lactam), the Precautionary Principle mandates treating this compound as a bioactive irritant with potential acute toxicity.

Critical Hazard Profile (GHS Classification Basis)
Hazard CategoryClassificationHazard Statement
Acute Toxicity Category 4 (Oral/Inhalation)H302: Harmful if swallowed.[2]
Skin/Eye Irritation Category 2 / 2AH315/H319: Causes skin and serious eye irritation.
Target Organ STOT SE 3H335: May cause respiratory irritation.[2]
Reactivity StableIncompatible with strong oxidizers. Avoid mixing with hypochlorites (Bleach).

Strategic Disposal Protocols

Disposal must ensure the complete destruction of the lactam ring to prevent environmental bioaccumulation of pharmacologically active scaffolds. Do not dispose of via sanitary sewer.

Protocol A: Solid Waste (Pure Substance & Precipitates)

Applicability: Expired solids, recrystallization cakes, or spill cleanup residues.

  • Segregation: Isolate the solid in a dedicated wide-mouth jar compatible with organic solids (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste tag explicitly listing:

    • Chemical Name: this compound.[3]

    • Hazards: Irritant, Toxic.[2]

    • Constituents: 100% Organic Amide.

  • Disposal Stream: High-Temperature Incineration.

    • Mechanism:[4] The bicyclic structure requires thermal oxidation >850°C to break the N-C(=O) bond and mineralize the nitrogen into

      
       or captured 
      
      
      
      [1].
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC effluents, or dissolved stock solutions.

  • Scenario 1: Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO)

    • Combine into the "Non-Halogenated Organic" waste stream.

    • Ensure the container is rated for flammable liquids (if the solvent is flammable).

  • Scenario 2: Halogenated Solvents (DCM, Chloroform)

    • Combine into the "Halogenated Organic" waste stream.

    • Critical Note: Do not mix with acetone or strong bases in this stream to prevent exothermic polymerization or carbene formation.

  • Scenario 3: Aqueous Solutions

    • Do not pour down the drain. Even water-soluble lactams can disrupt aquatic microbial ecosystems.

    • Collect in "Aqueous Organic Waste" carboys.

    • Adjust pH to 6–8 only if required by your specific waste hauler; otherwise, leave as-is to minimize operator exposure.

Protocol C: Contaminated Debris (Sharps & PPE)
  • Sharps (Needles/Syringes): Dispose of in rigid red biohazard/sharps containers. The residual chemical is incinerated with the container.

  • Soft Waste (Gloves/Tissues): If heavily soiled, double-bag in chemically resistant polyethylene bags and treat as Solid Hazardous Waste (Protocol A). Trace contamination can typically be processed as solid industrial waste, subject to local EHS regulations.

Mechanistic Insight: Why This Protocol?

To build a self-validating safety culture, researchers must understand the causality behind these rules.

The "No Bleach" Rule

Never treat this compound waste with bleach (sodium hypochlorite) in an attempt to "deactivate" it.

  • Chemistry: The secondary amide nitrogen in the lactam ring can react with hypochlorite to form N-chlorolactams .

  • Risk: These chlorinated derivatives are often less stable and more toxic than the parent compound, potentially releasing chlorine gas or forming explosive nitrogen trichloride traces under acidic conditions [2].

Thermal Destruction Necessity

Bicyclic lactams possess significant ring strain. While this makes them reactive intermediates, they are surprisingly robust against environmental degradation compared to linear amides.

  • Environmental Fate: If released into water systems, the lactam ring may survive standard wastewater treatment, posing risks as an "emerging contaminant" with biological activity structurally similar to antibiotics [3].

  • Solution: Incineration ensures ring opening and complete oxidation.

Visual Decision Workflow

The following logic tree guides the researcher to the correct disposal stream based on the physical state and solvent matrix.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Glass) StateCheck->Debris SolidBin Segregate in Wide-Mouth Jar Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck SharpsCheck Is it Sharp? Debris->SharpsCheck Incinerate DISPOSAL METHOD: High-Temp Incineration SolidBin->Incinerate Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Organic Solvent Stream NonHalo->NonHaloBin AqBin Aqueous Organic Waste (DO NOT DRAIN) Aqueous->AqBin HaloBin->Incinerate NonHaloBin->Incinerate AqBin->Incinerate Yes Yes SharpsCheck->Yes No No SharpsCheck->No SharpsBin Rigid Sharps Container SharpsBin->Incinerate SoftBin Double-Bagged Solid HazWaste SoftBin->Incinerate Yes->SharpsBin No->SoftBin

Figure 1: Decision matrix for the segregation and disposal of bicyclic lactam waste streams.

Emergency Response Procedures

Spill Management (Small Scale < 50g)
  • Evacuate & Ventilate: Remove ignition sources (if in flammable solvent) and ventilate the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or spill pads. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes as solid hazardous waste.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (STOT SE 3 risk).

  • Skin Contact: Wash with soap and water for 15 minutes. Isolate contaminated clothing.[2][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses if present.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristics: Reactivity and Toxicity. [Link][6]

  • PubChem. (2025). This compound Compound Summary (CID 68976065). National Library of Medicine. [Link][7]

Sources

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